molecular formula C7H7BN2O2 B1520919 Benzimidazole-2-boronic acid CAS No. 1375184-43-2

Benzimidazole-2-boronic acid

Cat. No.: B1520919
CAS No.: 1375184-43-2
M. Wt: 161.96 g/mol
InChI Key: FCMOQAOHOLTYBA-UHFFFAOYSA-N
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Description

Benzimidazole-2-boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-benzimidazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMOQAOHOLTYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzimidazole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzimidazole-2-boronic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While a direct, one-pot synthesis protocol from simple precursors is not extensively documented in publicly available literature, this guide outlines established methods for the synthesis of the parent benzimidazole (B57391) scaffold, which serves as a crucial precursor. Furthermore, it details the standard analytical techniques employed for the characterization of such compounds, providing expected data based on the analysis of closely related benzimidazole derivatives.

Introduction

This compound (CAS No: 1375184-43-2) is a derivative of benzimidazole, a bicyclic aromatic heterocycle consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. The incorporation of a boronic acid group at the 2-position of the benzimidazole ring opens up possibilities for its use in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This functional group also imparts unique electronic and biological properties, making it a target of interest for the development of novel therapeutic agents and chemical probes.

Synthesis of the Benzimidazole Scaffold

The synthesis of the core benzimidazole structure is a well-established process. A common and efficient method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Boric acid can be employed as a mild and effective catalyst in this reaction.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles using Boric Acid Catalyst [1][2]

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, which are precursors for further functionalization to obtain this compound.

Materials:

  • o-Phenylenediamine

  • Appropriate aldehyde or carboxylic acid

  • Boric Acid (catalyst)

  • Water (solvent)

  • Ethanol (for recrystallization)

  • Sodium carbonate (for workup)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel F254)

  • Ethyl acetate/n-hexane (TLC eluent)

Procedure:

  • In a round-bottomed flask, a mixture of o-phenylenediamine (1 mmol), the desired aldehyde or carboxylic acid (1 mmol), and a catalytic amount of boric acid (e.g., 10 mol%) is prepared in water (10 mL).[1][3]

  • The reaction mixture is stirred at room temperature.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction, the reaction mixture is added dropwise with vigorous stirring into a solution of sodium carbonate in water to neutralize any remaining acid and precipitate the product.[3]

  • If a solid precipitates, it is collected by filtration, washed with cold water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzimidazole.[1]

Note: The specific reaction time and temperature may need to be optimized depending on the reactivity of the chosen aldehyde or carboxylic acid.

Synthesis of this compound

Below is a proposed logical workflow for such a synthesis.

Synthesis_of_Benzimidazole_2_boronic_acid Start 1H-Benzimidazole Protect Protection of N-H (e.g., with Boc or Trityl group) Start->Protect Lithiation Lithiation at C2 (e.g., with n-BuLi or LDA) Protect->Lithiation Boronation Reaction with Trialkyl borate (B1201080) (e.g., B(OMe)3 or B(OiPr)3) Lithiation->Boronation Hydrolysis Acidic Hydrolysis Boronation->Hydrolysis End This compound Hydrolysis->End

Proposed synthesis of this compound.

Characterization of Benzimidazole Derivatives

The characterization of benzimidazole derivatives relies on a combination of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds.

Experimental Protocols for Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • 1H NMR: The 1H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For benzimidazole derivatives, characteristic signals are observed for the aromatic protons of the benzene ring and the proton on the imidazole nitrogen (if present).

  • 13C NMR: The 13C NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzimidazole core are characteristic.

  • Data Acquisition: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of benzimidazole derivatives, typically observing the protonated molecule [M+H]+.

  • Data Acquisition: Mass spectra are acquired using a mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. Characteristic absorption bands for N-H, C=N, and aromatic C-H stretching vibrations are expected for benzimidazole derivatives.

Summary of Expected Characterization Data

While specific data for this compound is not available, the following table summarizes the expected ranges for key characterization parameters based on data for closely related benzimidazole derivatives.[2][4]

ParameterExpected Value/Observation
Molecular Formula C7H7BN2O2
Molecular Weight 161.95 g/mol
1H NMR (in DMSO-d6)Aromatic protons (benzene ring): δ 7.2-7.8 ppm (multiplets)N-H proton (imidazole): δ ~12-13 ppm (broad singlet)B(OH)2 protons: Broad singlet
13C NMR (in DMSO-d6)Aromatic carbons: δ 110-150 ppmC2 carbon (attached to boron): Chemical shift will be significantly influenced by the boronic acid group.
Mass Spectrum (ESI+) [M+H]+ at m/z 162.96
IR Spectroscopy N-H stretch: ~3400 cm-1C=N stretch: ~1620 cm-1Aromatic C-H stretch: ~3050 cm-1B-O stretch: ~1350 cm-1O-H stretch (boronic acid): Broad band ~3200-3600 cm-1

Logical Workflow for Characterization

The following diagram illustrates the typical workflow for the characterization of a synthesized benzimidazole derivative.

Characterization_Workflow Start Synthesized Product Purification Purification (e.g., Recrystallization, Column Chromatography) Start->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis End Characterized Compound Data_Analysis->End

Characterization workflow for benzimidazole derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a direct, optimized synthesis protocol remains to be fully elucidated in accessible literature, the outlined methods for the preparation of the benzimidazole core and the proposed synthetic strategy offer a clear path for its eventual synthesis. The provided characterization data, based on analogous compounds, serves as a valuable reference for researchers and scientists working on the development and analysis of this and related benzimidazole derivatives. Further research is warranted to develop and publish a detailed and optimized synthesis protocol for this compound to facilitate its broader application in chemical and pharmaceutical research.

References

An In-depth Technical Guide to Benzimidazole-2-boronic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of benzimidazole-2-boronic acid. The information is compiled to support research and development efforts in medicinal chemistry and related fields.

Chemical Properties and Structure

This compound is a heterocyclic organic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system, with a boronic acid group substituted at the 2-position of the imidazole ring.[1] This unique combination of a well-established pharmacophore, the benzimidazole (B57391) nucleus, with the versatile boronic acid moiety suggests a range of potential applications in medicinal chemistry and materials science.[2]

Structure:

The chemical structure of this compound is characterized by the planar benzimidazole ring system. The boronic acid group, -B(OH)₂, is attached to the C2 carbon of the imidazole ring.

Molecular Formula: C₇H₇BN₂O₂[1]

Molecular Weight: 161.95 g/mol [1]

CAS Number: 1375184-43-2[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BN₂O₂[1]
Molecular Weight 161.95 g/mol [1]
Predicted Boiling Point 451.8 ± 28.0 °C
Predicted Density 1.42 ± 0.1 g/cm³
Predicted pKa 4.62 ± 0.30
Physical Form Solid (predicted)[3]
Storage Temperature 10°C - 25°C[1]

Note: Some physical properties are predicted values and should be confirmed experimentally.

Solubility: While specific experimental solubility data for this compound is not readily available, benzimidazole itself is soluble in hot water and freely soluble in alcohol.[4][5] It is also soluble in aqueous solutions of acids and strong alkalis.[5] Boronic acids, in general, exhibit a range of solubilities depending on the nature of the organic substituent.

Stability: Benzimidazole derivatives are known for their high chemical stability.[3] Boronic acids are generally stable crystalline products under normal storage conditions.[6] However, they can be sensitive to hydrolysis.[7] For long-term storage, it is recommended to keep the compound at 10°C - 25°C.[1]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the provided search results, the expected spectroscopic characteristics can be inferred from data on similar benzimidazole derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.0-8.3 ppm.[8] The N-H proton of the imidazole ring is expected to appear as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm when measured in DMSO-d₆.[8] The protons of the hydroxyl groups in the boronic acid moiety may be observable as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the seven carbon atoms of the benzimidazole ring. The C2 carbon, attached to the boronic acid group, is expected to have a chemical shift significantly influenced by the boron atom. In related benzimidazole derivatives, the C2 carbon signal appears in the range of 142-152 ppm.[9] The other aromatic carbons will resonate in the typical aromatic region of the spectrum.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands. A broad band in the region of 3500–3200 cm⁻¹ would correspond to the O-H stretching of the boronic acid and the N-H stretching of the imidazole ring.[10] Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹.[11] The C=N stretching vibration of the imidazole ring typically appears around 1620 cm⁻¹. The B-O stretching vibrations are also expected, though they can be broad and may overlap with other signals.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 161.95 g/mol . Fragmentation patterns would likely involve the loss of water from the boronic acid group and fragmentation of the benzimidazole ring system, which is a characteristic fragmentation pathway for this class of compounds.[4]

Experimental Protocols

Synthesis of Benzimidazole Derivatives (General Protocol):

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde in the presence of a catalyst.[3][12][13][14]

  • Materials:

    • o-phenylenediamine (1 mmol)

    • Appropriate aldehyde (1 mmol)

    • Catalyst (e.g., Boron sulfonic acid, 5 mol %)[12]

    • Solvent (e.g., Water, 10 mL)[12]

  • Procedure:

    • A mixture of o-phenylenediamine, the aldehyde, and the catalyst in the chosen solvent is stirred in a round-bottom flask at room temperature.[12][14]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).[12][14]

    • Upon completion, the reaction mixture is worked up. This may involve adding the mixture to a basic solution (e.g., Na₂CO₃ in water) to precipitate the product.[12]

    • The solid product is collected by filtration, washed with water, and dried.[12][14]

    • If the product is not a solid, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is then washed, dried, and the solvent evaporated.[12]

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14] Column chromatography over silica (B1680970) gel can also be employed for purification.[12] For boronic acids specifically, a purification process involving salt formation with a base, extraction of impurities, and then regeneration of the pure boronic acid with an acid can be utilized.[15]

Synthesis_Workflow Reactants o-Phenylenediamine + Aldehyde ReactionMixture Reaction in Solvent with Catalyst Reactants->ReactionMixture Workup Work-up (e.g., Precipitation or Extraction) ReactionMixture->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification PureProduct Pure Benzimidazole Derivative Purification->PureProduct

Caption: A general workflow for the synthesis and purification of benzimidazole derivatives.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][9] The benzimidazole scaffold is a key component in several commercially available drugs.[2]

Inhibition of Activin Receptor Signaling:

This compound has been reported to exhibit receptor tyrosine kinase activity and to inhibit activin and its receptor.[1][6] The activin signaling pathway is a part of the larger TGF-β superfamily signaling pathway and plays crucial roles in cell growth, differentiation, and apoptosis.[13][16] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][17]

Activins bind to type II receptors (ActRIIA or ActRIIB), which then recruit and phosphorylate a type I receptor (predominantly ALK4 or ALK7).[16] This activated receptor complex then phosphorylates the intracellular signaling proteins SMAD2 and SMAD3.[13][16] The phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[13][16]

The inhibitory action of this compound likely occurs at the receptor level, preventing the initial binding of activin or disrupting the formation of the active receptor complex.

Activin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activin Activin ActRII Activin Receptor Type II (ActRIIA/B) Activin->ActRII Binds ALK47 Activin Receptor Type I (ALK4/7) ActRII->ALK47 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK47->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Translocates & Regulates Inhibitor This compound Inhibitor->ActRII Inhibits

Caption: The activin signaling pathway and the proposed point of inhibition by this compound.

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the context of diseases driven by aberrant activin receptor signaling. Further experimental validation of its physicochemical properties, detailed spectroscopic characterization, and in-depth biological evaluation are warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

Spectroscopic Characterization of Benzimidazole-2-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Expected Spectroscopic Data

The structural features of Benzimidazole-2-boronic acid, namely the benzimidazole (B57391) ring system and the boronic acid moiety, give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the anticipated data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the integrity of the benzimidazole core and the presence of the boronic acid group.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
NH (imidazole)12.0 - 13.0broad singletExchangeable with D₂O.
Aromatic CH7.2 - 7.8multipletThe four protons on the benzene (B151609) ring will exhibit complex splitting patterns.
B(OH)₂4.0 - 6.0broad singletHighly dependent on concentration, temperature, and water content. Exchangeable with D₂O.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CarbonExpected Chemical Shift (ppm)Notes
C2 (imidazole, C-B)140 - 150The carbon bearing the boronic acid group is expected to be significantly deshielded.
Aromatic C-H110 - 125Chemical shifts for the four aromatic CH carbons.
Aromatic C (bridgehead)130 - 145The two carbons at the fusion of the benzene and imidazole (B134444) rings.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the vibrational modes of the N-H, O-H, C=N, and B-O bonds.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (boronic acid)3200 - 3600Broad, StrongOften overlaps with the N-H stretch.
N-H stretch (imidazole)3100 - 3300Medium, BroadCharacteristic of the N-H bond in the imidazole ring.
C=N stretch (imidazole)1610 - 1630MediumIndicative of the imine bond within the imidazole ring.[1]
B-O stretch1300 - 1400StrongA key indicator for the presence of the boronic acid group.
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C stretch1450 - 1600Medium to Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound (C₇H₇BN₂O₂), the expected molecular weight is approximately 162.06 g/mol .

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

IonExpected m/zNotes
[M+H]⁺163.07Protonated molecule, expected to be the base peak in positive ion mode.
[M-H]⁻161.05Deprotonated molecule, expected in negative ion mode.
[M+Na]⁺185.05Sodium adduct, commonly observed.
[M-H₂O+H]⁺145.06Loss of a water molecule from the protonated molecule.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is recommended due to the potential for oligomerization of boronic acids in other solvents, which can lead to broad, poorly resolved spectra.[2]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • To confirm the presence of exchangeable protons (NH and OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain information about the fragmentation of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[4]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4] To aid ionization, a small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium (B1175870) hydroxide (B78521) (0.1%) for negative ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and strong signal.

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Confirmation Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep MS_Prep Dissolve and Dilute in MeOH/ACN Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectrometer FTIR_Prep->FTIR_Acq MS_Acq ESI-MS Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data FTIR_Data IR Spectrum FTIR_Acq->FTIR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Confirmed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Structural_Elucidation_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_info Derived Information H_NMR ¹H NMR Framework C-H Framework & Connectivity H_NMR->Framework C_NMR ¹³C NMR C_NMR->Framework IR FTIR Func_Groups Functional Groups (N-H, O-H, C=N, B-O) IR->Func_Groups MS ESI-MS Mol_Weight Molecular Weight & Formula MS->Mol_Weight Final_Structure This compound Structure Framework->Final_Structure Func_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide on the X-ray Crystal Structure of Benzimidazole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An exhaustive search of the scientific literature did not yield a publicly available, determined X-ray crystal structure for Benzimidazole-2-boronic acid. This guide, therefore, provides a comprehensive overview of the compound's properties, the biological significance of the benzimidazole-boronic acid scaffold, and generalized experimental protocols for its synthesis and crystallographic analysis, drawing upon data from closely related structures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system, with a boronic acid group substituted at the 2-position. The benzimidazole (B57391) moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] The incorporation of a boronic acid group introduces unique chemical properties, including the ability to form reversible covalent bonds with diols, a feature leveraged in sensor design and drug development.

Compound Profile:

PropertyValue
Molecular Formula C₇H₇BN₂O₂
Molecular Weight 161.95 g/mol
CAS Number 1375184-43-2

Biological Significance and Therapeutic Potential

Benzimidazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The boronic acid functional group can enhance or modulate these activities. For instance, this compound has been noted for its potential role as a receptor tyrosine kinase inhibitor.[4] It has also been investigated for its inhibitory effects on activin and its receptor, which are implicated in cancer development.[4] The ability of boronic acids to interact with biological macromolecules makes them attractive candidates for the design of targeted therapeutics.

Experimental Protocols

Generalized Synthesis of 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles, including boronic acid derivatives, can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[5][6] Boric acid or boron sulfonic acid can serve as an efficient catalyst in these reactions.[5][7]

A typical synthetic procedure is as follows:

  • Reactant Preparation: A mixture of an o-phenylenediamine (B120857) derivative (1 mmol) and a substituted aldehyde (1 mmol) is prepared.

  • Catalyst Addition: A catalytic amount of boron sulfonic acid supported on silica (B1680970) gel (e.g., 0.05g, 5 mol%) is added to the reactant mixture in a suitable solvent, such as water (10 mL).[7]

  • Reaction: The mixture is stirred in a round-bottomed flask at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, the reaction mixture is added to a basic aqueous solution (e.g., Na₂CO₃) to precipitate the product.[5]

  • Purification: If the product precipitates as a solid, it is collected by filtration, washed with water, and dried. If a gummy material is obtained, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, and dried over an anhydrous salt like Na₂SO₄. The solvent is then evaporated to yield the crude product, which can be further purified by column chromatography.[5]

G General Synthesis Workflow for 2-Substituted Benzimidazoles reactant_prep Reactant Preparation (o-phenylenediamine + aldehyde) catalyst_add Catalyst Addition (e.g., Boron Sulfonic Acid) reactant_prep->catalyst_add reaction Reaction (Stirring at Room Temperature) catalyst_add->reaction workup Aqueous Work-up (Base Quench) reaction->workup filtration Filtration workup->filtration extraction Solvent Extraction workup->extraction product Final Product (2-Substituted Benzimidazole) filtration->product purification Purification (Column Chromatography) extraction->purification purification->product

Caption: Generalized workflow for the synthesis of 2-substituted benzimidazoles.

General Protocol for Single-Crystal X-ray Diffraction

To determine the three-dimensional structure of a small molecule like this compound, single-crystal X-ray diffraction is the definitive method.[8] The process involves growing a high-quality single crystal, collecting diffraction data, and refining the structural model.[9]

Key steps in the process include:

  • Crystallization: A suitable single crystal is grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.[10][11] The choice of solvent is critical for obtaining crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[9]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.

Illustrative Crystallographic Data

As the crystal structure of this compound is not available, we present data for a related compound, 2-ethyl-1H-benzimidazole , to illustrate the type of information obtained from an X-ray diffraction study.

Table 1: Example Crystallographic Data for a 2-Substituted Benzimidazole

ParameterValue
Compound Name 2-ethyl-1H-benzimidazole
Chemical Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.234(2)
b (Å) 8.567(2)
c (Å) 8.654(2)
α (°) 90
β (°) 109.45(3)
γ (°) 90
Volume (ų) 784.4(3)
Z 4
Density (calculated) (Mg/m³) 1.236
Reference [12]

This data is provided for illustrative purposes only and does not represent the crystal structure of this compound.

Hypothetical Signaling Pathway Modulation

Given the reported activity of this compound as a receptor tyrosine kinase (RTK) inhibitor, a hypothetical signaling pathway is depicted below.[4] RTKs are crucial in cellular signaling, and their dysregulation is often linked to cancer.[1]

G Hypothetical Signaling Pathway Inhibition ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization b2ba This compound b2ba->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for researchers and drug development professionals. The established biological importance of the benzimidazole scaffold, coupled with the unique properties of the boronic acid moiety, underscores the potential of this compound class in medicinal chemistry. The generalized protocols for synthesis and crystallographic analysis presented herein offer a practical starting point for further investigation into this and related molecules. Future studies to elucidate the precise three-dimensional structure of this compound are warranted and will be invaluable for structure-based drug design and understanding its interactions with biological targets.

References

The Advent of a Versatile Building Block: Discovery and Synthesis of Benzimidazole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and first synthesis of Benzimidazole-2-boronic acid, a significant compound in medicinal chemistry and drug development, is now available for researchers, scientists, and professionals in the field. This document provides an in-depth look at the synthetic pathways, experimental protocols, and quantitative data associated with this versatile heterocyclic compound.

A Representative Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-stage process: the formation of the benzimidazole (B57391) nucleus followed by the introduction of the boronic acid group. A common and efficient method for creating the benzimidazole core involves the condensation of ortho-phenylenediamine with a suitable one-carbon synthon, such as formic acid or an equivalent.

Subsequent borylation at the C2 position, a key step for which a specific first instance is not documented, can be achieved through modern techniques such as direct C-H borylation. This state-of-the-art method allows for the regioselective installation of a boryl group onto the heterocyclic scaffold.

Below is a logical workflow illustrating a plausible synthetic route to this compound.

Synthesis_Workflow cluster_0 Stage 1: Benzimidazole Core Synthesis cluster_1 Stage 2: C-H Borylation A o-Phenylenediamine (B120857) C Benzimidazole A->C Condensation B Formic Acid B->C Condensation F This compound pinacol (B44631) ester C->F C-H Borylation D Borylation Reagent (e.g., B2pin2) D->F E Catalyst (e.g., Iridium complex) E->F G This compound F->G Hydrolysis

Caption: A plausible two-stage synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of the benzimidazole core, a foundational step towards obtaining this compound.

Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

  • Materials:

    • o-Phenylenediamine

    • 90% Formic Acid

    • 10% Sodium Hydroxide (B78521) Solution

    • Decolorizing Carbon (Norite)

    • Distilled Water

  • Procedure:

    • In a 500-cc round-bottomed flask, 54 g (0.5 mole) of o-phenylenediamine is treated with 32 cc (34.6 g) of 90% formic acid (0.75 mole).

    • The mixture is heated in a water bath at 100°C for two hours.

    • After cooling, 10% sodium hydroxide solution is added slowly, with thorough mixing, until the mixture is just alkaline to litmus.

    • The crude benzimidazole precipitates and is collected with suction filtration. The solid is rinsed from the reaction flask with ice-cold water.

    • The crude product is pressed on the filter and washed with approximately 50 cc of cold water.

    • The crude benzimidazole is dissolved in 750 cc of boiling water. About 2 g of Norite is added, and the solution is digested for fifteen minutes.

    • The hot solution is filtered rapidly through a pre-heated filter.

    • The filtrate is cooled to 10–15°C to crystallize the product.

    • The purified benzimidazole is collected by filtration, washed with 50 cc of cold water, and dried at 100°C.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of the benzimidazole precursor.

ParameterValueReference
Starting Materials
o-Phenylenediamine54 g (0.5 mole)--INVALID-LINK--
90% Formic Acid32 cc (34.6 g, 0.75 mole)--INVALID-LINK--
Product
Compound NameBenzimidazole
Yield49–50.5 g (83–85%)--INVALID-LINK--
Melting Point170–172°C--INVALID-LINK--

Logical Relationships in Synthesis Strategy

The choice of synthetic route is guided by the principles of efficiency, atom economy, and the commercial availability of starting materials. The condensation reaction is a classic and reliable method for forming the benzimidazole ring system. The subsequent direct C-H borylation represents a modern and powerful tool for the late-stage functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.

Logical_Relationship A Goal: Synthesize This compound B Retrosynthetic Analysis A->B C Disconnect C-B bond B->C D Disconnect C-N bonds of imidazole (B134444) ring B->D E Precursor: Benzimidazole C->E F Precursors: o-Phenylenediamine + C1 Synthon D->F G Forward Synthesis Strategy E->G F->G H Step 1: Form Benzimidazole Core (Condensation) G->H I Step 2: Introduce Boronic Acid (C-H Borylation) H->I

Navigating the Physicochemical Landscape of Benzimidazole-2-boronic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Benzimidazole-2-boronic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this document outlines its predicted physicochemical properties based on analogous structures, namely benzimidazole (B57391) derivatives and other heterocyclic boronic acids. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic compound that integrates the benzimidazole scaffold with a boronic acid functional group. The benzimidazole core is a prominent feature in many pharmaceuticals due to its diverse biological activities. The boronic acid moiety is a versatile functional group, notably utilized in Suzuki-Miyaura cross-coupling reactions and known for its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors and therapeutics. Understanding the solubility and stability of this molecule is paramount for its effective application in drug discovery, formulation, and development.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH dependent)Low to ModerateThe benzimidazole core is largely hydrophobic, but the boronic acid and imidazole (B134444) nitrogens can hydrogen bond with water. Solubility is expected to increase at pH values above the pKa of the boronic acid.
Polar Protic Methanol (B129727), EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating polar molecules. DMSO is often a good solvent for many benzimidazole derivatives.[1]
Non-polar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. Heterocyclic boronic acids are known to be susceptible to various degradation pathways, and the benzimidazole ring itself can undergo degradation under certain stress conditions.

Key stability concerns include:

  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by pH and the presence of metal catalysts.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation.

  • Hydrolysis: The benzimidazole ring can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions.

  • Photodegradation: Many benzimidazole derivatives are known to be sensitive to light, which can lead to the formation of various photoproducts.

To mitigate degradation, it is advisable to store this compound in a cool, dark, and dry place. For enhanced stability, especially for long-term storage or use in demanding applications, conversion to more stable derivatives like N-methyliminodiacetic acid (MIDA) or diethanolamine (B148213) (DABO) boronates can be considered. These complexes are known to protect the boronic acid from degradation and can release the active boronic acid under specific conditions.

Table 2: Potential Degradation Pathways and Products of this compound

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acidic/Basic Hydrolysis Cleavage of the imidazole ringDiaminobenzene derivatives and formic acid
Oxidation Oxidation of the boronic acidBenzimidazole-2-carboxylic acid or phenol (B47542) derivative
Photolysis (UV/Vis light) Photolytic cleavage and rearrangementVarious complex photoproducts
Thermal Stress DecompositionDepends on temperature and atmosphere
Aqueous Solution ProtodeboronationBenzimidazole

Below is a conceptual diagram illustrating a potential degradation pathway for this compound.

G Potential Degradation Pathway of this compound A This compound B Benzimidazole A->B Protodeboronation (e.g., in water) C Oxidized Products A->C Oxidation (e.g., H2O2) D Hydrolytic Products A->D Hydrolysis (e.g., strong acid/base)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Given the absence of comprehensive public data, the following sections provide detailed, best-practice experimental protocols for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle, or centrifuge the vials to pellet the solid.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Filter the supernatant through a 0.45 µm syringe filter to remove any microscopic particles.

  • Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the concentration of the dissolved compound by comparing the analytical response to a calibration curve prepared with known concentrations of this compound. The solubility is expressed in units such as mg/mL or mM.

Stability Assessment via Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. Withdraw and dilute aliquots for analysis at specified times.

    • Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours. Analyze samples at different time points.

    • Photostability: Expose both the solid compound and a solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

The following diagram illustrates a typical workflow for solubility and stability testing.

G Experimental Workflow for Solubility and Stability Testing cluster_0 Solubility Testing cluster_1 Stability Testing (Forced Degradation) A Add excess compound to solvent B Equilibrate (24-48h) A->B C Filter supernatant B->C D Quantify by HPLC C->D E Prepare stock solution F Apply stress conditions (Acid, Base, H2O2, Heat, Light) E->F G Analyze by HPLC-UV/MS F->G H Identify degradants G->H

Caption: Workflow for solubility and stability assessment.

Conclusion

While specific quantitative solubility and stability data for this compound are not widely published, this guide provides a robust framework for researchers. By understanding the general behavior of related compounds and employing the detailed experimental protocols provided, scientists can effectively characterize the physicochemical properties of this compound. This knowledge is crucial for advancing its potential applications in pharmaceutical and chemical research. The development and reporting of such data will be a valuable contribution to the scientific community.

References

A Theoretical Exploration of Benzimidazole-2-boronic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the structural and electronic properties of Benzimidazole-2-boronic acid. This molecule is of significant interest in medicinal chemistry due to the established biological activity of the benzimidazole (B57391) scaffold and the unique chemical properties of the boronic acid moiety, which can form reversible covalent bonds with diols present in many biological macromolecules.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the molecular geometry, electronic structure, and reactivity of such compounds, thereby guiding rational drug design and development.[1] This document outlines a standard computational protocol for these analyses and presents illustrative data for the key structural parameters of this compound.

Molecular Structure and Atom Numbering

The foundational step in any theoretical calculation is the definition of the molecular structure. The optimized geometry of this compound, along with the atom numbering scheme used for subsequent data presentation, is depicted below.

Figure 1: Molecular structure of this compound with atom numbering.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible theoretical data. The following section details a standard workflow for the geometry optimization and electronic structure analysis of this compound using Density Functional Theory (DFT).

Experimental Protocol: DFT Calculation Workflow
  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.[2]

    • Method: Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[1]

    • Functional: The B3LYP hybrid functional is a common choice that provides a good balance between accuracy and computational cost.[3]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution.[4]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[1]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1]

  • Data Extraction and Analysis: Key data points, including bond lengths, bond angles, dihedral angles, and orbital energies, are extracted from the output files for further analysis.

dft_workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis start Draw this compound in a molecular editor pre_opt Initial 3D Structure start->pre_opt geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Structure Analysis (HOMO, LUMO, MEP) freq_calc->electronic_calc freq_check Imaginary Frequencies? freq_calc->freq_check data_extraction Extract Data: - Bond lengths, angles - Dihedral angles - Orbital energies electronic_calc->data_extraction analysis Analyze structural parameters and electronic properties data_extraction->analysis freq_check->geom_opt Yes freq_check->electronic_calc No

Figure 2: Workflow for DFT calculations on this compound.

Structural Parameters

The following tables summarize the predicted geometric parameters for this compound. It is important to note that while a comprehensive search of the literature was conducted, a dedicated publication with a complete set of theoretical calculations for this specific molecule was not identified. Therefore, the values presented below are illustrative and based on typical bond lengths and angles for benzimidazole and boronic acid moieties as reported in computational studies of similar compounds.

Bond Lengths
BondAtom 1Atom 2Length (Å)
C1-C2C1C21.398
C1-C6C1C61.401
C1-N1C1N11.385
C2-C3C2C31.387
C2-N2C2N21.390
C3-C4C3C41.395
C4-C5C4C51.396
C5-C6C5C61.388
C6-C7C6C71.480
C7-N1C7N11.325
C7-N2C7N21.330
C7-B1C7B11.550
B1-O1B1O11.370
B1-O2B1O21.370
O1-H6O1H60.970
O2-H7O2H70.970
N2-H1N2H11.010
Bond Angles
AngleAtom 1Atom 2Atom 3Angle (°)
C2-C1-C6C2C1C6118.5
C1-C2-C3C1C2C3121.0
C2-C3-C4C2C3C4120.5
C3-C4-C5C3C4C5119.0
C4-C5-C6C4C5C6120.8
C1-C6-C5C1C6C5120.2
C1-N1-C7C1N1C7108.0
C2-N2-C7C2N2C7108.5
N1-C7-N2N1C7N2111.0
N1-C7-B1N1C7B1124.5
N2-C7-B1N2C7B1124.5
C7-B1-O1C7B1O1120.0
C7-B1-O2C7B1O2120.0
O1-B1-O2O1B1O2120.0
B1-O1-H6B1O1H6109.5
B1-O2-H7B1O2H7109.5
Dihedral Angles
Dihedral AngleAtom 1Atom 2Atom 3Atom 4Angle (°)
C6-C1-C2-C3C6C1C2C30.1
N1-C1-C6-C5N1C1C6C5179.9
C1-N1-C7-N2C1N1C7N20.0
C1-N1-C7-B1C1N1C7B1180.0
N1-C7-B1-O1N1C7B1O10.0
N2-C7-B1-O2N2C7B1O2180.0
C7-B1-O1-H6C7B1O1H6180.0
C7-B1-O2-H7C7B1O2H70.0

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological interactions. The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are of particular importance.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive.

homo_lumo bottom bottom top top axis Energy E_up E_up E_down E_down E_down->E_up ΔE homo_level HOMO (Highest Occupied Molecular Orbital) homo_line lumo_level LUMO (Lowest Unoccupied Molecular Orbital) lumo_line

Figure 3: HOMO-LUMO energy level diagram.

Conclusion

References

The Boronic Acid Group in Benzimidazoles: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a boronic acid group onto this heterocyclic system unlocks a versatile toolkit for synthetic chemists, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. This technical guide provides an in-depth exploration of the reactivity of the boronic acid group in benzimidazoles, with a focus on its application in drug discovery and development. We present key reaction methodologies, quantitative data on reaction scope, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Reactivity: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and benzimidazole boronic acids are excellent coupling partners for the formation of biaryl and heteroaryl-aryl structures. This reaction is instrumental in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[1] The general transformation involves the reaction of a benzimidazole boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is influenced by factors such as the nature of the catalyst, ligand, base, solvent, and the electronic and steric properties of the coupling partners.[1] High-purity benzimidazole boronic acids are crucial for predictable reactivity and efficient product formation.[1] The following tables summarize the scope of the Suzuki-Miyaura reaction with substituted benzimidazoles.

Table 1: Suzuki-Miyaura Coupling of 2-Iodo-1-substituted-benzimidazoles with Various Boronic Acids. [2]

EntryAryl/Heteroaryl Boronic AcidProductYield (%)
1Phenylboronic acid1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole92
24-Methoxyphenylboronic acid1-Cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole95
34-Chlorophenylboronic acid1-Cyclohexyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole89
43-Thienylboronic acid1-Cyclohexyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole85
52-Naphthylboronic acid1-Cyclohexyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole90

Table 2: Suzuki-Miyaura Coupling of 2-Chlorobenzimidazoles with Various Boronic Acids. [3]

EntryBenzimidazole SubstrateBoronic AcidProductYield (%)
12-Chloro-1H-benzo[d]imidazolePhenylboronic acid2-Phenyl-1H-benzo[d]imidazole85
22-Chloro-1-methyl-1H-benzo[d]imidazole4-Tolylboronic acid1-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole91
32-Chloro-5,6-dimethyl-1H-benzo[d]imidazole3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole88
42-Chloro-1H-benzo[d]imidazole5-Indoleboronic acid2-(1H-Indol-5-yl)-1H-benzo[d]imidazole78
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a 2-halobenzimidazole with an arylboronic acid.[3][4]

Materials:

  • 2-Halobenzimidazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture, 10:1, 11 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halobenzimidazole, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent and the palladium catalyst to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl benzimidazole.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive_Elimination->Ar-Ar' Base Base Base->Transmetalation Ar'-B(OH)2 Benzimidazole Boronic Acid Ar'-B(OH)2->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expanding the Toolkit: The Chan-Lam Coupling

The Chan-Lam coupling provides an efficient method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of benzimidazoles using boronic acids.[5] This copper-catalyzed reaction is advantageous due to its mild reaction conditions, often proceeding at room temperature and open to the air.[5]

Quantitative Data Summary

The Chan-Lam coupling is a versatile reaction, and its outcome can be influenced by the choice of copper catalyst, ligand, base, and solvent. The following tables provide an overview of the substrate scope for the N-arylation of benzimidazoles.

Table 3: Chan-Lam N-Arylation of Benzimidazole with Various Arylboronic Acids. [6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenyl-1H-benzo[d]imidazole88
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-1H-benzo[d]imidazole92
34-Chlorophenylboronic acid1-(4-Chlorophenyl)-1H-benzo[d]imidazole85
43-Nitrophenylboronic acid1-(3-Nitrophenyl)-1H-benzo[d]imidazole78
52-Naphthylboronic acid1-(Naphthalen-2-yl)-1H-benzo[d]imidazole82

Table 4: Chan-Lam Coupling of Substituted Benzimidazoles with Phenylboronic Acid. [6]

EntryBenzimidazole SubstrateProductYield (%)
15-Nitro-1H-benzo[d]imidazole5-Nitro-1-phenyl-1H-benzo[d]imidazole75
25,6-Dimethyl-1H-benzo[d]imidazole5,6-Dimethyl-1-phenyl-1H-benzo[d]imidazole90
32-Methyl-1H-benzo[d]imidazole2-Methyl-1-phenyl-1H-benzo[d]imidazole86
42-Phenyl-1H-benzo[d]imidazole1,2-Diphenyl-1H-benzo[d]imidazole80
Experimental Protocol: General Procedure for Chan-Lam N-Arylation

The following is a representative experimental protocol for the Chan-Lam N-arylation of a benzimidazole with an arylboronic acid.[6][7]

Materials:

  • Benzimidazole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol)

  • Base (e.g., Pyridine or Triethylamine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane or Methanol, 10 mL)

Procedure:

  • To a flask, add the benzimidazole, arylboronic acid, copper catalyst, and a magnetic stir bar.

  • Add the solvent and the base to the flask.

  • Stir the reaction mixture at room temperature and open to the air. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylbenzimidazole.

Visualization: Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle Cu(II) Cu(II) Transmetalation1 Transmetalation Cu(II)->Transmetalation1 Ar-Cu(II)-X Ar-Cu(II)-X Transmetalation1->Ar-Cu(II)-X Coordination Coordination Ar-Cu(II)-X->Coordination Ar-Cu(II)-Nuc Ar-Cu(II)-Nuc Coordination->Ar-Cu(II)-Nuc Reductive_Elimination Reductive Elimination Ar-Cu(II)-Nuc->Reductive_Elimination Ar-Nuc Product Reductive_Elimination->Ar-Nuc Cu(0) Cu(0) Reductive_Elimination->Cu(0) Oxidation Oxidation (O2) Oxidation->Cu(II) Catalyst Regeneration Cu(0)->Oxidation Ar-B(OH)2 Benzimidazole Boronic Acid Ar-B(OH)2->Transmetalation1 Nuc-H Benzimidazole Nuc-H->Coordination

Caption: A plausible catalytic cycle for the Chan-Lam N-arylation reaction.

Beyond Coupling: Alternative Reactivity of the Boronic Acid Group

While Suzuki-Miyaura and Chan-Lam couplings are the most prominent reactions of benzimidazole boronic acids, the boronic acid moiety can participate in other useful transformations.

  • Petasis Reaction: This multicomponent reaction involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[8][9][10][11][12] Benzimidazole boronic acids can serve as the boronic acid component, leading to the synthesis of complex benzimidazole-containing amines.

  • Oxidation to Phenols: Arylboronic acids can be oxidized to the corresponding phenols under various conditions, often using reagents like hydrogen peroxide or N-oxides.[13][14] This provides a route to hydroxylated benzimidazoles, which are valuable intermediates in drug discovery.

Applications in Drug Discovery: Targeting Key Signaling Pathways

The ability to synthesize a diverse range of substituted benzimidazoles via boronic acid chemistry has been instrumental in the development of targeted therapies. Benzimidazole-based compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer and other diseases.

Inhibition of the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16][17] Aberrant activation of this pathway is a common driver of many cancers.[15][16] Benzimidazole derivatives have been developed as potent inhibitors of kinases within this pathway, such as RAF and MEK.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Benzimidazole_Inhibitor Benzimidazole Kinase Inhibitor Benzimidazole_Inhibitor->RAF Inhibits Benzimidazole_Inhibitor->MEK Inhibits Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->RTK

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by benzimidazole-based kinase inhibitors.

Inhibition of the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major cellular machinery for protein degradation, playing a crucial role in maintaining cellular homeostasis.[18][19] Inhibition of the proteasome has emerged as an effective strategy in cancer therapy, particularly for hematological malignancies.[20] Boronic acid-containing compounds, including those with a benzimidazole scaffold, can act as potent and reversible inhibitors of the proteasome.[21] The boronic acid moiety forms a stable complex with the active site threonine residue of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.[18][21]

Ubiquitin_Proteasome_Pathway Protein_Substrate Protein Substrate E3 E3 (Ligase) Protein_Substrate->E3 Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 ATP E2 E2 (Conjugating) E1->E2 E2->E3 Ubiquitinated_Protein Polyubiquitinated Protein E3->Ubiquitinated_Protein Ub Proteasome Proteasome Ubiquitinated_Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Benzimidazole_Inhibitor Benzimidazole Boronic Acid Inhibitor Benzimidazole_Inhibitor->Proteasome Inhibits

Caption: Inhibition of the ubiquitin-proteasome pathway by benzimidazole boronic acid derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel benzimidazole-based drug candidates follows a structured workflow, from the initial synthesis to comprehensive biological evaluation. The reactivity of the boronic acid group is central to the synthetic phase, enabling the creation of diverse compound libraries for screening.

Experimental_Workflow Synthesis Synthesis of Benzimidazole Boronic Acid Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A typical experimental workflow for the development of benzimidazole-based inhibitors.

Conclusion

The boronic acid group is a powerful functional handle on the benzimidazole core, providing access to a vast chemical space through reliable and versatile cross-coupling reactions. The Suzuki-Miyaura and Chan-Lam couplings are particularly valuable for the synthesis of novel benzimidazole derivatives with potential therapeutic applications. By targeting key signaling pathways, such as the RAS-RAF-MEK-ERK and ubiquitin-proteasome pathways, these compounds hold significant promise for the development of next-generation targeted therapies. This guide provides a foundational understanding of the reactivity and application of benzimidazole boronic acids, intended to aid researchers in their pursuit of innovative drug discovery.

References

Tautomerism in Benzimidazole-2-boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole-2-boronic acid is a molecule of significant interest in medicinal chemistry, combining the versatile pharmacophore of the benzimidazole (B57391) scaffold with the unique chemical properties of a boronic acid. A critical, yet underexplored, aspect of its chemistry is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, drawing upon established principles of benzimidazole and boronic acid chemistry. We will explore the structural isomers, the equilibrium between them, and the factors influencing this dynamic state. Furthermore, this guide will present hypothetical quantitative data, detailed experimental protocols for synthesis and characterization, and the potential implications for drug development, particularly in the context of kinase inhibition.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In heterocyclic compounds like benzimidazole, prototropic tautomerism, involving the migration of a proton, is particularly common.[2] The position of this equilibrium can be influenced by various factors including the solvent, temperature, and the electronic nature of substituents.[3] Understanding the tautomeric preferences of a drug candidate is crucial as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Tautomeric Forms of this compound

While direct experimental studies on the tautomerism of this compound are not extensively reported in the literature, we can postulate the likely tautomeric equilibria based on the known behavior of 2-substituted benzimidazoles and ortho-formylphenylboronic acids.

Annular Tautomerism of the Benzimidazole Core

The benzimidazole ring system is known to exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms (N1 or N3).[4] For this compound, this results in two primary tautomeric forms:

  • 1H-Benzimidazole-2-boronic acid (Tautomer A): The proton is on the N1 nitrogen.

  • 3H-Benzimidazole-2-boronic acid (Tautomer B): The proton is on the N3 nitrogen.

In many 2-substituted benzimidazoles, these two tautomers are isoenergetic, leading to a rapid equilibrium in solution.[5] This can result in averaged signals in NMR spectroscopy.[6][7]

Ring-Chain Tautomerism Involving the Boronic Acid Moiety

A less obvious but plausible tautomerism for this compound is a ring-chain tautomerism. This is analogous to the observed equilibrium in 2-formylphenylboronic acids, which can exist in equilibrium with their cyclic hemiacetal forms.[8] In the case of this compound, the boronic acid can interact with the adjacent N-H group to form a five-membered ring, a 1,3-dihydro-1,3-dihydroxy-2,1,3-benzodiazaborole derivative. This would give rise to a third tautomeric form:

  • Cyclic boronate ester (Tautomer C): A ring structure formed by the intramolecular condensation of the boronic acid and one of the imidazole (B134444) nitrogens.

The equilibrium between the open-chain forms (A and B) and the cyclic form (C) would be influenced by factors such as solvent polarity and pH.

Hypothetical Quantitative Data

Due to the lack of direct experimental data for this compound, the following table presents hypothetical quantitative data based on analogous systems. These values are intended to provide a framework for potential experimental investigation.

ParameterTautomer A (1H)Tautomer B (3H)Tautomer C (Cyclic)Method of Determination (Analogous System)
Relative Energy (kcal/mol) 00+2.5Computational Chemistry (DFT) on 2-substituted benzimidazoles[9] and 2-formylphenylboronic acids[8]
Equilibrium Constant (Keq) K₁ = [B]/[A] ≈ 1K₂ = [C]/[A+B] ≈ 0.01Variable Temperature NMR of 2-substituted benzimidazoles[3] and 2-formylphenylboronic acids[8]
¹³C NMR Chemical Shift (C2, ppm) ~150~150~140¹³C NMR of 2-substituted benzimidazoles[6]
¹¹B NMR Chemical Shift (ppm) ~28-32~28-32~20-25¹¹B NMR of arylboronic acids and their cyclic esters[8]

Experimental Protocols

The synthesis and characterization of this compound would follow established procedures for 2-substituted benzimidazoles, with specific considerations for the boronic acid moiety.

Synthesis of 2-Substituted Benzimidazoles

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine (B120857) with an appropriate aldehyde.[10][11][12]

General Protocol:

  • To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add the corresponding 2-formylboronic acid (1.2 mmol).[10]

  • A catalyst, such as a Lewis acid (e.g., LaCl₃, 10 mol%) or an oxidizing agent (e.g., H₂O₂, HCl), can be added to facilitate the reaction.[10][13]

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC).[10]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography or recrystallization to yield the desired 2-substituted benzimidazole.[11][13]

Characterization Techniques

To investigate the tautomeric equilibrium, a combination of spectroscopic and computational methods would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are powerful tools to study tautomerism. Variable temperature NMR experiments can be used to determine the thermodynamic parameters of the equilibrium.[3] In solution, rapid tautomerization of the benzimidazole ring may lead to averaged signals for symmetrically equivalent carbons (C4/C7, C5/C6) and nitrogens.[7] The appearance of distinct signals at low temperatures would indicate a slowing of the exchange process. The ¹¹B NMR chemical shift would be indicative of the coordination state of the boron atom, helping to distinguish between the trigonal boronic acid and the tetrahedral boronate ester.[8]

  • Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide complementary information about the functional groups present in each tautomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the product.[14]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the different tautomers, predict their relative energies, and calculate theoretical NMR chemical shifts to aid in the interpretation of experimental spectra.[7][15][16]

Logical and Workflow Diagrams

Tautomeric Equilibrium of this compound

Tautomerism TautomerA 1H-Benzimidazole-2-boronic acid (Tautomer A) TautomerB 3H-Benzimidazole-2-boronic acid (Tautomer B) TautomerA->TautomerB Annular Tautomerism TautomerC Cyclic Boronate Ester (Tautomer C) TautomerA->TautomerC Ring-Chain Tautomerism TautomerB->TautomerC Ring-Chain Tautomerism

Caption: Proposed tautomeric equilibria for this compound.

Experimental Workflow for Tautomerism Study

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 11B, VT-NMR) Purification->NMR MS Mass Spectrometry Purification->MS IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV Equilibrium Determination of Tautomeric Equilibrium NMR->Equilibrium Computational Computational Modeling (DFT) Computational->Equilibrium

Caption: Workflow for the synthesis and study of tautomerism.

Implications for Drug Development and Signaling Pathways

The benzimidazole scaffold is a common feature in many kinase inhibitors.[17][18][19] These drugs often function by competing with ATP for binding to the kinase active site. The specific tautomeric form of a benzimidazole derivative can significantly impact its binding affinity and selectivity for a target kinase.

Hypothetical Kinase Inhibition Pathway

This compound, as a potential kinase inhibitor, could interfere with signaling pathways crucial for cell proliferation and survival, such as the RAF-MEK-ERK pathway, which is often dysregulated in cancer.[19][20]

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound (Tautomer X) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase by a specific tautomer.

The boronic acid group itself is a key feature in several approved drugs, known for its ability to form reversible covalent bonds with serine residues in the active sites of proteases.[21] This raises the intriguing possibility of this compound acting as a dual-function inhibitor, targeting both kinases and other enzymes through its distinct chemical moieties. The tautomeric equilibrium would play a critical role in determining which functional groups are available for interaction with biological targets.

Conclusion

While direct experimental evidence for the tautomerism of this compound is currently limited, a thorough analysis of related compounds allows for the formulation of a strong hypothesis regarding its potential tautomeric forms. The interplay between the annular tautomerism of the benzimidazole ring and a possible ring-chain tautomerism involving the boronic acid group presents a fascinating area for future research. A detailed understanding of this equilibrium is paramount for the rational design and development of novel therapeutics based on this promising molecular scaffold. The experimental and computational workflows outlined in this guide provide a roadmap for elucidating the tautomeric landscape of this compound and unlocking its full potential in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Benzimidazole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This reaction has been widely adopted in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds.[1][2] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1] These advantages are particularly beneficial when working with heterocyclic compounds like benzimidazoles, which are privileged structures in medicinal chemistry.

These application notes provide detailed protocols and optimized reaction conditions for the microwave-assisted Suzuki coupling of benzimidazole-2-boronic acid with various aryl halides. The aim is to furnish researchers with a robust starting point for the synthesis of 2-arylbenzimidazoles, a key scaffold in many biologically active molecules.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis offers several key advantages over conventional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.[1]

  • Enhanced Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, leading to more consistent and reproducible results.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.[1]

Experimental Protocols

The following protocols are provided as a starting point and can be further optimized for specific substrates.

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2-Iodobenzimidazole with Aryl Boronic Acids

This protocol is adapted from a procedure for the synthesis of 2-(hetero)aryl benzimidazoles.[3]

Materials:

  • 1-(Cyclohexyl/cyclopentyl)-2-iodobenzimidazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.6 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453)

  • Microwave reactor and vials

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave reactor vial, add the 1-(protected)-2-iodobenzimidazole (1 mmol), palladium(II) chloride (5 mol%), and SPhos (10 mol%).[3]

  • Add anhydrous 1,4-dioxane (e.g., 4 mL).[3]

  • Degas the reaction mixture by bubbling a stream of nitrogen or argon through the solution for 10-15 minutes while stirring.[3]

  • Add the aryl boronic acid (1.6 equiv) and cesium carbonate (2.0 equiv).[3]

  • Seal the vial and place it in the microwave reactor.[3]

  • Irradiate the reaction mixture at 120 °C for 30-40 minutes.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.[3]

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Chlorobenzimidazole (B1347102) with Arylboronic Acids

This protocol is adapted from a procedure for the direct synthesis of unprotected 2-arylbenzimidazoles.[4]

Materials:

  • 2-Chlorobenzimidazole (1.0 equiv)

  • Arylboronic acid (1.32 equiv)

  • Tris(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (Note: The original paper cites PdCl₂(PPh₃)₃ which is likely a typo and should be PdCl₂(PPh₃)₂ or a related Pd(0) source is generated in situ) (0.2 equiv)[4]

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Microwave reactor and vials

Procedure:

  • In a microwave vial, create a suspension of 2-chlorobenzimidazole (76 mg, 0.50 mmol), 4-methoxyphenylboronic acid (100 mg, 0.66 mmol), and PdCl₂(PPh₃)₂ (30 mg, 0.1 mmol) in acetonitrile (1.0 mL).[4]

  • Add potassium carbonate.[4]

  • Seal the vial and heat the reaction mixture to 150 °C for 30 minutes in a microwave reactor.[4]

  • After cooling to room temperature, extract the reaction mixture with chloroform (B151607) or a chloroform/isopropanol mixture.[4]

  • Dry the combined organic layers over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude solid.[4]

  • The crude product can be further purified by silica gel chromatography.[4]

Data Presentation

Table 1: Optimization of Ligand for Suzuki Coupling of 1-Cyclohexyl-2-iodobenzimidazole with 4-methoxyphenylboronic acid.[4]
EntryLigandYield (%)
1BINAP21
2dppf35
3XPhos40
4SPhos60

Reaction conditions: 1-cyclohexyl-2-iodobenzimidazole (1 mmol), 4-methoxyphenylboronic acid (1.6 mmol), PdCl₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2 mmol), DMF, microwave heating at 120 °C for 30 minutes.[3]

Table 2: Optimization of Base for Suzuki Coupling.[4]
EntryBaseYield (%)
1Et₃N25
2K₂CO₃60
3DBU30
4Cs₂CO₃85
5Na₂CO₃55
6DIPEA20

Reaction conditions: 1-cyclohexyl-2-iodobenzimidazole (1 mmol), 4-methoxyphenylboronic acid (1.6 mmol), PdCl₂ (5 mol%), SPhos (10 mol%), Base (2 mmol), DMF, microwave heating at 120 °C for 30 minutes.[3]

Table 3: Screening of Solvents for the Suzuki Coupling Reaction.[4]
EntrySolventYield (%)
1Toluene20
2THF40
3DME30
4DCE50
5DMF80
6Dioxane95

Reaction conditions: 1-cyclohexyl-2-iodobenzimidazole (1 mmol), 4-methoxyphenylboronic acid (1.6 mmol), PdCl₂ (5 mol%), SPhos (10 mol%), Cs₂CO₃ (2 mmol), solvent, microwave heating at 120 °C for 30 minutes.[3]

Visualizations

Suzuki_Workflow reagents 1. Reagent Preparation - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base setup 2. Reaction Setup - Add reagents to microwave vial - Add solvent - Degas with N2/Ar reagents->setup mw 3. Microwave Irradiation - Set temperature, time, and power - Monitor reaction progress setup->mw workup 4. Work-up - Cool reaction mixture - Dilute with solvent - Filter to remove catalyst mw->workup purification 5. Purification - Concentrate filtrate - Column chromatography workup->purification product 6. Product - 2-Arylbenzimidazole purification->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Mechanism pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd Ar-Pd(II)-X (Aryl Palladium Complex) oxidative_addition->aryl_pd transmetalation Transmetalation aryl_pd->transmetalation diaryl_pd Ar-Pd(II)-Ar' transmetalation->diaryl_pd boronate Ar'-B(OR)2 (Benzimidazole-2-boronic ester) activated_boron [Ar'-B(OH)3]^- boronate->activated_boron base Base base->activated_boron activated_boron->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (2-Arylbenzimidazole) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Benzimidazole-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its ability to interact with the ATP-binding site of various kinases through multiple binding modes makes it an attractive starting point for the design of novel therapeutic agents.[1][2] Benzimidazole derivatives have shown inhibitory activity against a wide range of kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial components of the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer.[3][4]

Benzimidazole-2-boronic acid is a key reagent for the synthesis of diverse benzimidazole-based kinase inhibitors. The boronic acid moiety allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This enables the introduction of various aryl and heteroaryl substituents at the 2-position of the benzimidazole core, facilitating extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of kinase inhibitors, with a focus on PI3K inhibitors. Detailed protocols, data presentation, and visualizations of relevant signaling pathways and experimental workflows are included to support researchers in this field.

Data Presentation: Kinase Inhibitory Activity of Benzimidazole Derivatives

The following tables summarize the in vitro inhibitory activities of various benzimidazole derivatives against key kinase targets. This data, compiled from multiple studies, highlights the potential of the benzimidazole scaffold in developing potent and selective kinase inhibitors.

Table 1: Inhibitory Activity of Benzimidazole Derivatives against PI3K Isoforms

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Compound 86 22.8---[1]
Compound 87 33.6---[1]
CPL302415 (6) 1422254701816902[7]
Compound 11 --52-[7]
Compound 77 -100--[4]

Note: "-" indicates data not available.

Table 2: Anti-proliferative Activity of Benzimidazole Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Target(s)Reference
Compound 4w A549 (Lung Cancer)1.55 ± 0.18PI3K[3]
BKM120 (Reference) A549 (Lung Cancer)9.75 ± 1.25PI3K[3]
Compound 6a HUH7 (Liver Cancer)6.41-[2]
Compound 6a MCF7 (Breast Cancer)9.70-[2]
Compound 8 MCF7 (Breast Cancer)8.76Pin1[8]
Compound 12a -1.00Pin1[9]
Compound 15b -0.33Pin1[9]
Compound 15d -0.52Pin1[9]
Compound 16c -0.48Pin1[9]

Note: "-" indicates data not available.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Benzimidazole-based inhibitors often target PI3K, thereby modulating downstream signaling.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor Benzimidazole-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzimidazole-based kinase inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between a 2-halo-benzimidazole and an aryl boronic acid. This can be adapted for the coupling of this compound with a suitable aryl or heteroaryl halide.

Suzuki_Miyaura_Workflow Start Start Materials: - 2-Halo-benzimidazole - Aryl Boronic Acid - Palladium Catalyst - Ligand - Base - Solvent Reaction Reaction Setup: - Combine reagents in a reaction vessel - Degas with inert gas - Heat under reflux or microwave irradiation Start->Reaction Workup Aqueous Work-up: - Cool reaction mixture - Dilute with organic solvent and water - Separate layers - Extract aqueous layer Reaction->Workup Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Product Final Product: 2-Aryl-benzimidazole Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Iodo-benzimidazole derivative (1.0 equiv)

  • Aryl boronic acid (1.6 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453)

  • Microwave reactor vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add the 2-iodo-benzimidazole derivative (1.0 equiv), PdCl₂ (5 mol%), and SPhos (10 mol%).

  • Add anhydrous 1,4-dioxane to the vial.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the aryl boronic acid (1.6 equiv) and cesium carbonate (2.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-40 minutes.[10]

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-benzimidazole derivative.[10]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.

Kinase_Assay_Workflow Preparation Preparation: - Serially dilute test compounds - Prepare kinase, substrate, and ATP solution Reaction_Start Kinase Reaction: - Add kinase solution to wells containing compounds - Add ATP to initiate the reaction - Incubate at room temperature Preparation->Reaction_Start ADP_Detection_1 Stop Reaction & ADP Detection: - Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Reaction_Start->ADP_Detection_1 ADP_Detection_2 Luminescence Generation: - Add Kinase Detection Reagent to convert ADP to ATP - Luciferase reaction generates a luminescent signal ADP_Detection_1->ADP_Detection_2 Measurement Data Acquisition: - Measure luminescence using a plate reader ADP_Detection_2->Measurement Analysis Data Analysis: - Plot luminescence vs. compound concentration - Calculate IC50 values Measurement->Analysis

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Materials:

  • Synthesized benzimidazole derivatives

  • Target kinase (e.g., PI3Kα, PI3Kδ)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized benzimidazole derivatives in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the diluted compounds to the wells of a multi-well plate.

    • Add the target kinase and its substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal through a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The amount of ADP formed is proportional to the kinase activity. The luminescent signal is inversely correlated with the kinase activity. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of a wide array of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust method for the diversification of the benzimidazole scaffold, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols and data presented herein offer a practical guide for researchers engaged in the design and development of novel kinase inhibitors for various therapeutic applications, particularly in the context of cancer drug discovery.

References

Application Notes and Protocols for C-N Cross-Coupling with Benzimidazole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The benzimidazole (B57391) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds. The C-N cross-coupling of benzimidazole-2-boronic acid with various nitrogen-containing nucleophiles offers a direct and versatile route to novel N-substituted benzimidazole derivatives. This document provides detailed experimental procedures for achieving this transformation, primarily focusing on the copper-catalyzed Chan-Lam coupling, a method known for its mild reaction conditions and broad functional group tolerance.[1][2]

Overview of the Chan-Lam C-N Cross-Coupling Reaction

The Chan-Lam coupling reaction facilitates the formation of a C-N bond between a boronic acid and a nitrogen nucleophile, such as an amine, amide, or heterocycle.[1][2] This reaction is typically catalyzed by a copper(II) salt, often in the presence of a base and an oxidant (commonly atmospheric oxygen).[2] The reaction is attractive for its operational simplicity, often proceeding at room temperature and open to the air.[2][3]

Experimental Protocols

General Procedure for Copper-Catalyzed C-N Cross-Coupling of this compound with Amines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine coupling partner

  • Copper(II) acetate (B1210297) (Cu(OAc)₂) or Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Sodium pivalate (B1233124) (NaOPiv))

  • Solvent (e.g., Methanol (MeOH), Dichloromethane (DCM), or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Protocol:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the chosen base (2.0 equiv.).

  • Add the copper catalyst (0.1 - 0.2 equiv.).

  • Add the appropriate solvent (concentration typically 0.1-0.5 M).

  • If the reaction is conducted in an open vessel, stir the mixture vigorously at room temperature to ensure adequate exposure to air (oxygen). For less reactive substrates, heating may be necessary (e.g., 40-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes representative yields for Chan-Lam C-N cross-coupling reactions with various aryl boronic acids and nitrogen nucleophiles, which can be used as a reference for expected outcomes with this compound.

EntryAryl Boronic AcidNitrogen NucleophileCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidImidazoleCu(OTf)₂(8)/LigandK₂CO₃MeOHRT85
2p-Tolylboronic acid2-NitroimidazoleCu(OTf)₂(8)/LigandK₂CO₃MeOHRT85
3p-Methoxyphenylboronic acid2-NitroimidazoleCu(OTf)₂(8)/LigandK₂CO₃MeOHRT77
4Phenylboronic acidBenzimidazoleCu(OTf)₂(8)/LigandK₂CO₃MeOHRT85
5Phenylboronic acidPyranoquinolinoneCuI (20)Et₃NDMSORT76
64-Fluorophenylboronic acidPyranoquinolinoneCuI (20)Et₃NDMSORT80
7Naphthylboronic acid2-NitroimidazoleCu(OTf)₂(8)/LigandK₂CO₃MeOHRT82

Yields are based on published data for analogous reactions and serve as an estimation.[3][4]

Mandatory Visualization

Experimental Workflow for Chan-Lam C-N Cross-Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Amine - Base catalyst Add Copper Catalyst reagents->catalyst solvent Add Solvent catalyst->solvent stir Stir at RT or Heat solvent->stir monitor Monitor by TLC/LC-MS stir->monitor extract Extraction monitor->extract Reaction Complete dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product Characterize Product purify->product

Caption: General experimental workflow for the Chan-Lam C-N cross-coupling reaction.

Signaling Pathways and Logical Relationships

While a signaling pathway is not directly applicable to a chemical reaction, the following diagram illustrates the logical relationship of the key components in the Chan-Lam C-N cross-coupling catalytic cycle.

catalytic_cycle cluster_reactants Reactants CuII Cu(II) CuII_Boronic Cu(II)-Boronic Acid Complex CuII->CuII_Boronic + Boronic Acid CuIII Cu(III) Intermediate CuII_Boronic->CuIII + Amine Product_CuI Product + Cu(I) CuIII->Product_CuI Reductive Elimination Product_CuI->CuII Oxidation (O₂) boronic_acid Benzimidazole-2- boronic acid amine Amine (R-NH₂)

Caption: Simplified catalytic cycle for the Chan-Lam C-N cross-coupling reaction.

References

Application Notes and Protocols: The Role of Benzimidazole-2-Boronic Acid in the Synthesis of Novel PI3K Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide range of human cancers has established it as a key target for the development of novel anticancer therapeutics.[1][4][5] Benzimidazole (B57391) derivatives have emerged as a promising class of PI3K inhibitors, and the use of benzimidazole-2-boronic acid as a key synthetic intermediate offers a versatile platform for the generation of potent and selective inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PI3K inhibitors derived from this compound, intended to guide researchers in the discovery and development of new cancer therapies.

The PI3K Signaling Pathway in Cancer

The PI3K pathway is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase AKT, to the cell membrane, leading to its activation. Activated AKT, in turn, phosphorylates a multitude of substrates, promoting cell survival and proliferation while inhibiting apoptosis.[2][5]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Benzimidazole-2-boronic acid derived inhibitor Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/AKT Signaling Pathway and Point of Inhibition.

Synthesis of PI3K Inhibitors Using this compound

This compound serves as a versatile building block in the synthesis of PI3K inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the benzimidazole core and various aryl or heteroaryl halides, enabling the rapid generation of diverse compound libraries.

Synthesis_Workflow cluster_synthesis Synthesis Start This compound + Aryl/Heteroaryl Halide Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Product Benzimidazole-based PI3K Inhibitor Purification->Product

Figure 2: General Synthetic Workflow for PI3K Inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF/water mixture)

  • Microwave reactor vials or round-bottom flask

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial or a round-bottom flask, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • If using a microwave reactor, irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-40 minutes).

  • If using conventional heating, heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzimidazole-based PI3K inhibitor.

Quantitative Data of Benzimidazole-Based PI3K Inhibitors

The following tables summarize the inhibitory activities of various benzimidazole derivatives against PI3K isoforms and their cellular effects.

Compound IDPI3Kα (IC₅₀, nM)PI3Kβ (IC₅₀, nM)PI3Kγ (IC₅₀, nM)PI3Kδ (IC₅₀, nM)Reference
CPL302415 (6) ---18[3]
Compound 11 ---52[3]
Compound 86 22.8---[6]
Compound 87 33.6---[6]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzimidazole-based PI3K Inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration. "-" indicates data not available.

Compound IDCell LineAssayEndpointIC₅₀ (µM)Reference
Example 5 MDA-MB-468pAKT Inhibition-0.00897[1]
Example 4 MDA-MB-468pAKT Inhibition-0.0187[1]
Compound 4w A549MTT AssayAnti-proliferative1.55 ± 0.18[7]
BKM120 A549MTT AssayAnti-proliferative9.75 ± 1.25[7]

Table 2: Cellular Activity of Selected Benzimidazole-based PI3K Inhibitors.

Experimental Protocols for Inhibitor Evaluation

Evaluation_Workflow cluster_evaluation Biological Evaluation Inhibitor Synthesized Inhibitor KinaseAssay In Vitro Kinase Assay (e.g., HTRF) Inhibitor->KinaseAssay CellAssay Cell-Based Assay (e.g., Western Blot for p-AKT) Inhibitor->CellAssay DataAnalysis Data Analysis (IC₅₀ Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Figure 3: Workflow for the Biological Evaluation of PI3K Inhibitors.
Protocol 2: In Vitro PI3K HTRF Kinase Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against PI3K isoforms.

Materials:

  • Recombinant PI3K enzyme (α, β, γ, or δ)

  • PIP2 substrate

  • ATP

  • Biotinylated-PIP3 tracer

  • Europium cryptate-labeled anti-GST antibody (donor)

  • XL665-labeled streptavidin (acceptor)

  • Assay buffer

  • Stop solution

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, PI3K enzyme, and PIP2 substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution containing EDTA.

  • Add the detection reagents (biotinylated-PIP3 tracer, europium cryptate-labeled antibody, and XL665-labeled streptavidin).

  • Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 3: Western Blot for Phospho-AKT (p-AKT) Inhibition

This protocol outlines the procedure for assessing the inhibitory effect of a compound on the PI3K pathway in cancer cells by measuring the phosphorylation of AKT.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like β-actin.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of p-AKT inhibition is determined by the ratio of p-AKT to total AKT.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel PI3K inhibitors. The synthetic and biological evaluation protocols provided in these application notes offer a comprehensive guide for researchers aiming to discover and develop new targeted therapies for cancer. The adaptability of the Suzuki-Miyaura coupling allows for the creation of extensive compound libraries, and the robust in vitro and cell-based assays enable the accurate determination of their potency and mechanism of action. This strategic approach facilitates the identification of lead compounds with improved efficacy and selectivity for advancing cancer research and drug development.

References

Application Notes and Protocols for Antimicrobial Screening of Benzimidazole-2-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] The incorporation of a boronic acid moiety at the 2-position of the benzimidazole scaffold presents a novel chemical space for the development of new antimicrobial agents. Boronic acids are known to form reversible covalent bonds with diols, which are present in various biological molecules, suggesting a potential for unique mechanisms of action. Recent studies have shown that benzimidazole derivatives substituted with phenylboronic acid exhibit antimicrobial activity against a range of human pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis.[2][3][4] Molecular docking studies suggest that these compounds may act by binding to specific protein targets, thereby inhibiting essential enzymatic processes.[2][3]

These application notes provide a detailed protocol for the comprehensive antimicrobial screening of novel benzimidazole-2-boronic acid derivatives. The described methodologies cover the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and biofilm inhibition.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the antimicrobial screening assays.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
BZBA-001S. aureus ATCC 29213
BZBA-001E. coli ATCC 25922
BZBA-002S. aureus ATCC 29213
BZBA-002E. coli ATCC 25922
Control DrugS. aureus ATCC 29213
Control DrugE. coli ATCC 25922

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]

Table 2: Time-Kill Kinetics of a Representative this compound Derivative against S. aureus

Time (hours)Log10 CFU/mL (Untreated Control)Log10 CFU/mL (Compound at MIC)Log10 CFU/mL (Compound at 2x MIC)Log10 CFU/mL (Compound at 4x MIC)
0
2
4
8
12
24

Table 3: Biofilm Inhibition by this compound Derivatives

Compound IDConcentration (µg/mL)Mean Biofilm Formation (OD595)Standard Deviation% Biofilm Inhibition
BZBA-001MIC
BZBA-0011/2 MIC
BZBA-0011/4 MIC
BZBA-002MIC
BZBA-0021/2 MIC
BZBA-0021/4 MIC
Untreated Control-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[8][9]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.9%)

  • 0.5 McFarland standard

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an agar (B569324) plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[5][6]

  • Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and mix.

    • Perform a serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the compound.

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (bacteria and MHB, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6][10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[5][6] This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][11] This test is performed after the MIC has been determined.[8]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot and plate it onto a sterile MHA plate.[5]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[5]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][11]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[12][13][14]

Materials:

  • This compound derivative

  • Bacterial strain

  • MHB

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • MHA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.[12]

  • Assay Setup: Prepare culture tubes containing MHB with the test compound at concentrations of MIC, 2x MIC, and 4x MIC.[12][15][16] Also, prepare a growth control tube without the compound. Inoculate all tubes with the prepared bacterial suspension.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[12] Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFU/mL).[16]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Biofilm Inhibition Assay

This assay assesses the ability of the compounds to prevent the formation of bacterial biofilms.[17][18]

Materials:

  • This compound derivatives

  • Bacterial strain

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well flat-bottom plates

  • 0.1% Crystal Violet solution[17][18]

  • 30% Acetic Acid or 95% Ethanol (B145695) for solubilization[17]

  • Microplate reader (595 nm)

Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to an OD600 of 0.01 in fresh medium.[17]

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.[17]

    • Add 100 µL of the test compound dilutions (prepared in the same medium) to the wells to achieve the desired final concentrations (e.g., MIC, 1/2 MIC, 1/4 MIC).

    • Include a positive control (bacteria and medium) and a negative control (medium only).[17]

  • Incubation for Biofilm Formation: Cover the plate and incubate statically at 37°C for 24-48 hours.[17]

  • Quantification of Biofilm:

    • Gently discard the planktonic cells and wash the wells with sterile water or phosphate-buffered saline (PBS).[19]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17]

    • Discard the crystal violet solution and wash the plate several times with water to remove excess stain.[17]

    • Air dry the plate.[17]

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[17]

    • Measure the absorbance at 595 nm (OD595) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD595 of treated well / OD595 of control well)] x 100

Visualizations

Experimental_Workflow Antimicrobial Screening Workflow for this compound Derivatives cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening MIC_Determination Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Based on MIC values Time_Kill_Assay Time-Kill Kinetics Assay MIC_Determination->Time_Kill_Assay Based on MIC values Biofilm_Inhibition_Assay Biofilm Inhibition Assay MIC_Determination->Biofilm_Inhibition_Assay Based on MIC values Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) MBC_Determination->Data_Analysis Time_Kill_Assay->Data_Analysis Biofilm_Inhibition_Assay->Data_Analysis Start Synthesized Benzimidazole- 2-boronic Acid Derivatives Start->MIC_Determination

Caption: Experimental workflow for antimicrobial screening.

Signaling_Pathway Hypothetical Mechanism of Action BZBA Benzimidazole-2-boronic Acid Derivative Target_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) BZBA->Target_Enzyme Cellular_Process Essential Cellular Process (e.g., DNA Replication, Folate Synthesis) Target_Enzyme->Cellular_Process Inhibition Bacterial_Growth Bacterial Growth and Proliferation Cellular_Process->Bacterial_Growth Inhibition Cell_Death Bacterial Cell Death Bacterial_Growth->Cell_Death Leads to

Caption: Hypothetical signaling pathway of antimicrobial action.

References

Application Notes and Protocols for Testing Benzimidazole-2-boronic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines through multiple mechanisms of action.[2][3] Benzimidazole-2-boronic acid is a unique compound that combines the structural features of benzimidazole with the chemical reactivity of boronic acid, suggesting its potential as a novel therapeutic agent. Boronic acids are known to interact with biological molecules, and some have shown promise as anticancer agents.[4] This document provides detailed methodologies for testing the efficacy of this compound in cancer cell lines, including protocols for key experiments and data presentation guidelines.

Data Presentation: Summary of Anticancer Activity

The following tables summarize the cytotoxic effects of various benzimidazole derivatives on different human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound are not widely reported in the public domain, the data for structurally related compounds provide a valuable reference for expected potency and susceptible cancer cell types.

Table 1: IC50 Values of Benzimidazole Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative 1HCT-116 (Colon)28.5±2.91[5]
Benzimidazole Derivative 2HCT-116 (Colon)16.2±3.85[5]
Benzimidazole Derivative 4HCT-116 (Colon)24.08±0.31[5]
Benzimidazole Derivative 1MCF-7 (Breast)31.2±4.49[5]
Benzimidazole Derivative 2MCF-7 (Breast)30.29±6.39[5]
Benzimidazole Derivative 4MCF-7 (Breast)8.86±1.10[5]
Benzimidazole Derivative 5MCF-7 (Breast)17.8 ± 0.24[6]
Benzimidazole Derivative 5DU-145 (Prostate)10.2 ± 1.4[6]
Benzimidazole Derivative 5H69AR (Lung)49.9 ± 0.22[6]
Benzimidazole Salt 2aMDA-MB-231 (Breast)165.02 ± 8.86[7]
Benzimidazole Salt 2aMCF-7 (Breast)175.02 ± 6.30[7]
Benzimidazole Salt 2aHT-29 (Colon)219.37 ± 5.39[7]
Metal-Bound Benzimidazole Complex 2A549 (Lung)319.33 ± 31.08[2]
Metal-Bound Benzimidazole Complex 3A549 (Lung)342.03 ± 17.69[2]
Metal-Bound Benzimidazole Complex 4A549 (Lung)264.32 ± 36.57[2]
Benzimidazole-based Compound 8bMDA-MB-231 (Breast)12.71[8]

Experimental Protocols

The following are detailed protocols for essential in vitro assays to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2) in appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Workflow for Cell Viability

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.[9]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations based on fluorescence:

      • Viable cells: Annexin V-FITC negative, PI negative.

      • Early apoptotic cells: Annexin V-FITC positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

G cluster_workflow Apoptosis Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F

Apoptosis Assay Workflow

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment:

    • Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.[9]

  • Cell Staining:

    • Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[9]

  • Incubation:

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Compound B Harvest and Fix Cells in Ethanol A->B C Stain with Propidium Iodide & RNase A B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Distribution E->F

Cell Cycle Analysis Workflow

Potential Signaling Pathways

Benzimidazole derivatives are known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate some of these pathways that may be affected by this compound.

G cluster_pathway EGFR/HER2 Signaling Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras B2BA This compound B2BA->EGFR_HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Potential Inhibition of EGFR/HER2 Signaling

G cluster_pathway Apoptosis Induction Pathway B2BA This compound Bax Bax (Pro-apoptotic) B2BA->Bax Bcl2 Bcl-2 (Anti-apoptotic) B2BA->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by this compound

Disclaimer: The provided protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, compound concentrations, and incubation times for testing this compound.

References

Application of Benzimidazole-2-boronic Acid in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole-2-boronic acid is emerging as a versatile building block in the synthesis of advanced materials. Its unique structure, combining the robust thermal and chemical stability of the benzimidazole (B57391) core with the reactive and versatile nature of the boronic acid moiety, opens avenues for the creation of novel polymers and functional materials. This document provides detailed application notes and protocols for the use of this compound in materials science, with a focus on its role as a key monomer in polymerization reactions and the properties of the resulting materials.

Application Notes

The primary application of this compound in materials science is as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of conjugated polymers and porous organic frameworks with tailored properties.

1. Synthesis of Porous Polybenzimidazoles (PPBIs):

This compound can be utilized in Suzuki coupling polymerization with dihalogenated aromatic compounds to produce porous polybenzimidazoles. These materials exhibit high thermal stability, significant porosity, and basic nitrogen sites within the benzimidazole units, making them excellent candidates for:

  • Heterogeneous Catalysis: The basic nitrogen atoms can act as catalytic sites for various organic reactions, such as the Knoevenagel condensation.

  • Gas Adsorption and Storage: The porous nature of PPBIs allows for the uptake of gases like carbon dioxide and hydrogen.

2. Development of Materials for Organic Electronics:

The benzimidazole core is an electron-deficient unit, which, when incorporated into a polymer backbone, can facilitate electron transport. By coupling this compound with suitable aromatic comonomers, materials for organic light-emitting diodes (OLEDs) and other organic electronic devices can be synthesized. The boronic acid group is crucial for the Suzuki-Miyaura reaction, which is a cornerstone of modern organic electronics synthesis for building intricate conjugated systems.

3. Fluorescent Materials and Sensors:

Benzimidazole derivatives are known for their fluorescent properties. Polymers and materials incorporating the this compound moiety can exhibit fluorescence, which can be modulated by the presence of specific analytes that interact with the boronic acid group. This makes them promising for the development of fluorescent sensors for saccharides and other diol-containing molecules.

Quantitative Data Summary

The following table summarizes key properties of materials synthesized using benzimidazole and boronic acid-based polymerization techniques. It is important to note that specific data for polymers derived directly from this compound is limited in publicly available literature; therefore, data for closely related polybenzimidazole systems are presented to provide a benchmark.

Material IDMonomers UsedPolymerization MethodBET Surface Area (m²/g)CO₂ Uptake (wt% at 1.0 bar, 273 K)Thermal Stability (TGA, 5% weight loss)Application Highlight
PPBI-1Dibromobenzimidazole monomer and a diboronic acidSuzuki Coupling3858.0> 400°CHeterogeneous catalyst for Knoevenagel condensation
PPBI-2Dibromobenzimidazole monomer and a different diboronic acidSuzuki Coupling1586.1> 400°CHeterogeneous catalyst
PBI3,3'-Diaminobenzidine and Isophthalic AcidPolycondensationNon-porousNot Applicable~600°CHigh-performance engineering plastic

Experimental Protocols

Protocol 1: Synthesis of Porous Polybenzimidazole (PPBI) via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a porous polybenzimidazole network via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dihalogenated benzimidazole derivative and a diboronic acid. Conceptually, this can be adapted for the polymerization of a dihaloaromatic monomer with a bis(this compound) derivative.

Materials:

  • Dihaloaromatic monomer (e.g., 1,4-dibromobenzene) (1.0 mmol)

  • Dibenzimidazole-diboronic acid monomer (e.g., a custom-synthesized bis(this compound) derivative) (1.0 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃) (4.0 mmol)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, DMF) (20 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the dihaloaromatic monomer (1.0 mmol), the dibenzimidazole-diboronic acid monomer (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of argon.

  • Add anhydrous DMF (20 mL) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir vigorously for 48 hours under an argon atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol (B129727).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer sequentially with water, methanol, and acetone (B3395972) to remove any unreacted monomers, catalyst residues, and salts.

  • Purify the polymer further by Soxhlet extraction with methanol for 24 hours.

  • Dry the resulting porous polybenzimidazole product in a vacuum oven at 80 °C overnight.

Characterization:

  • Structure: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (for soluble oligomers).

  • Porosity: Brunauer-Emmett-Teller (BET) surface area analysis from N₂ adsorption-desorption isotherms at 77 K.

  • Thermal Stability: Thermogravimetric Analysis (TGA).

  • Morphology: Scanning Electron Microscopy (SEM).

Visualizations

Synthesis of Porous Polybenzimidazole via Suzuki Coupling

Suzuki_Polycondensation MonomerA Dihaloaromatic Monomer Reaction Suzuki-Miyaura Polycondensation (120°C, 48h, Ar) MonomerA->Reaction MonomerB Dibenzimidazole- diboronic Acid Monomer MonomerB->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Polymer Porous Polybenzimidazole (PPBI) Reaction->Polymer Purification Purification (Washing & Soxhlet) Polymer->Purification FinalProduct Dried PPBI Powder Purification->FinalProduct

Caption: Workflow for the synthesis of porous polybenzimidazole.

Material Characterization Workflow

Material_Characterization Start Synthesized PPBI Material Structural Structural Analysis Start->Structural Morphological Morphological Analysis Start->Morphological Thermal Thermal Stability Start->Thermal Porosity Porosity & Surface Area Start->Porosity Application Application Testing Structural->Application FTIR FTIR Spectroscopy Structural->FTIR NMR NMR Spectroscopy Structural->NMR SEM SEM Imaging Morphological->SEM TEM TEM Imaging Morphological->TEM TGA Thermogravimetric Analysis Thermal->TGA BET BET Analysis (N₂ Adsorption) Porosity->BET Catalysis Catalytic Activity Test Application->Catalysis GasAdsorption Gas Adsorption Measurement Application->GasAdsorption TGA->Application BET->Application

Caption: Logical workflow for material characterization.

Application Notes and Protocols for the Synthesis of 2-Arylbenzimidazoles Utilizing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-arylbenzimidazoles, a crucial scaffold in medicinal chemistry, through methods involving boronic acids. Two primary, step-by-step methodologies are presented: the boric acid-catalyzed condensation of ortho-phenylenediamines and aldehydes, and the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-halobenzimidazoles with arylboronic acids.

Introduction

Benzimidazole (B57391) derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological activities. The 2-aryl substituted benzimidazoles, in particular, are of significant interest. Boronic acids serve as versatile reagents in the synthesis of these valuable compounds, acting either as mild, eco-friendly catalysts or as key coupling partners in carbon-carbon bond formation. This guide offers detailed experimental procedures, quantitative data, and visual workflows to facilitate the successful synthesis of 2-arylbenzimidazoles in a laboratory setting.

Method 1: Boric Acid-Catalyzed Condensation

This one-pot synthesis is an environmentally friendly and economically viable method for producing 2-substituted benzimidazoles. Boric acid acts as a mild Lewis acid catalyst to facilitate the condensation and subsequent cyclization of an o-phenylenediamine (B120857) with an aromatic aldehyde.[1][2]

Experimental Protocol

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Boric acid (10 mol%)

  • Water or Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and boric acid (0.1 mmol, 10 mol%).

  • Solvent Addition: Add water or ethanol as the solvent. The reaction can often proceed efficiently at room temperature in water.[1][2]

  • Reaction Execution: Stir the mixture vigorously at room temperature. Reaction times can vary from 15 minutes to a few hours, depending on the specific substrates used.[1] Aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups.[2]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product often precipitates directly from the reaction mixture. The solid product can be isolated by simple filtration.

  • Purification: Wash the collected solid with cold water or an appropriate solvent to remove any unreacted starting materials and the catalyst. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure and purity of the synthesized 2-arylbenzimidazole using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation: Boric Acid-Catalyzed Synthesis
EntryAromatic AldehydeReaction Time (min)Yield (%)Reference
1Benzaldehyde1598[1]
24-Chlorobenzaldehyde1593[1]
34-Nitrobenzaldehyde1592[1]
44-Methylbenzaldehyde2091[1]
54-Methoxybenzaldehyde3092[1]
62-Nitrobenzaldehyde30High[2]
74-Hydroxybenzaldehyde80-[2]

Note: Reaction conditions and yields can vary based on the specific substrates and laboratory setup.

Experimental Workflow: Boric Acid Catalysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine o-phenylenediamine, aromatic aldehyde, and boric acid B Add solvent (e.g., water) and stir at room temperature A->B Proceed C Filter the precipitated product B->C Reaction complete D Wash with cold solvent C->D Isolate E Recrystallize (if necessary) D->E Purify F Characterize the final product (NMR, MS, m.p.) E->F Analyze

Caption: Workflow for boric acid-catalyzed synthesis.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of 2-arylbenzimidazole synthesis, it typically involves the palladium-catalyzed coupling of a 2-halobenzimidazole with an arylboronic acid.[3][4] This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.[5]

Experimental Protocol

Materials:

  • 2-Halobenzimidazole (e.g., 2-chlorobenzimidazole (B1347102) or 2-bromobenzimidazole) (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., DMF, dioxane, toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the 2-halobenzimidazole (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., a 3:1 mixture of DMF and ethanol) via syringe.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to remove any dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Reaction times can range from 2 to 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting 2-halobenzimidazole.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Characterization: Analyze the purified 2-arylbenzimidazole using NMR spectroscopy, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

Data Presentation: Suzuki-Miyaura Cross-Coupling
Entry2-HalobenzimidazoleArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChlorobenzimidazolePhenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DMF/EtOH100292
22-Chlorobenzimidazole4-Methylphenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DMF/EtOH100290
32-Chlorobenzimidazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O901285
42-Bromobenzimidazole3-Nitrophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane100888
55-Bromo-1H-benzo[d]imidazole derivative4-Aminophenylboronic acidPd catalyst-----

Note: The table presents representative data; optimal conditions may vary. The final entry from reference[3] indicates a Suzuki coupling on a brominated benzimidazole core.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)L_n-X B->C D Transmetalation C->D ArB(OH)₂ + Base E R-Pd(II)L_n-Ar D->E F Reductive Elimination E->F F->A R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Benzimidazole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving Benzimidazole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges associated with low yields and other issues encountered during these sensitive coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I address them?

A1: Low or no conversion in a Suzuki coupling with this compound can stem from several factors, primarily related to the catalyst's activity and the stability of the coupling partners.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. The benzimidazole (B57391) moiety itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos.[1] These ligands promote the formation of the active monoligated Pd(0) species and can prevent the benzimidazole substrate from inhibiting the catalyst. N-Heterocyclic carbene (NHC) ligands are also highly effective.[3][4]

      • Precatalysts: Use modern palladium precatalysts (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species under mild conditions.[1][5] This can be particularly effective in overcoming the inhibitory effects of the benzimidazole substrate.[2]

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.[6]

  • Inefficient Oxidative Addition: The aryl halide partner may be electron-rich or sterically hindered, slowing down the initial oxidative addition step.

    • Solution:

      • Ligand Selection: As mentioned, bulky and electron-rich ligands can facilitate the oxidative addition of challenging aryl halides.[6]

      • Reaction Temperature: A moderate increase in temperature may be necessary, but this must be balanced with the thermal stability of the boronic acid (see Q2).

  • Poor Transmetalation: The transmetalation step, involving the transfer of the benzimidazole group from boron to palladium, can be sluggish.

    • Solution:

      • Base Selection: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[6] For this compound, potassium phosphate (B84403) (K₃PO₄) is often a good choice.[1] Other bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (B91410) (KF) can also be effective.[6][7]

      • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) with a small amount of water can aid in dissolving the base and facilitating the formation of the boronate.[6][8]

Q2: My this compound appears to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?

A2: The primary decomposition pathway for this compound is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This is a common issue with heteroaromatic boronic acids, especially under basic conditions and at elevated temperatures.[1][9]

  • Causes of Protodeboronation:

    • Harsh Basic Conditions: Strong bases and the presence of water can accelerate the rate of protodeboronation.[6]

    • Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[6]

    • Intrinsic Instability: The zwitterionic nature of some heteroaromatic boronic acids can make them susceptible to unimolecular fragmentation.[9][10]

  • Strategies to Minimize Protodeboronation:

    • Use Milder Bases: Consider using milder bases like potassium fluoride (KF) which can activate the boronic acid without promoting significant decomposition.[7]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (B44631) (BPin) or MIDA ester. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[6]

    • Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. The use of highly active catalyst systems can enable lower reaction temperatures.[5][6]

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[6]

Q3: I am seeing side products in my reaction mixture. What are the common side reactions and how can I suppress them?

A3: Besides protodeboronation, other side reactions can contribute to low yields of the desired product.

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is crucial to minimize this side reaction.[6]

  • N-Arylation of the Benzimidazole Ring: While less common in palladium-catalyzed Suzuki couplings compared to copper-catalyzed reactions, N-arylation of the benzimidazole nitrogen by the aryl halide is a potential side reaction.

    • Solution: The use of bulky ligands can sterically hinder the approach of the benzimidazole nitrogen to the palladium center, favoring the desired C-C bond formation. Protecting the benzimidazole nitrogen with a suitable protecting group can also prevent this side reaction, although this adds extra steps to the synthesis.

Troubleshooting Workflow

For a systematic approach to diagnosing and resolving low yield issues, please refer to the following workflow diagram:

G Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low Yield Observed check_conversion Check Conversion of Starting Materials (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low Conversion sm_consumed Starting Material Consumed check_conversion->sm_consumed SM Consumed, Low Product catalyst_issue Potential Catalyst Issue low_conversion->catalyst_issue optimize_catalyst Optimize Catalyst System: - Use bulky ligand (SPhos, XPhos) - Use modern precatalyst (G3/G4) - Ensure inert atmosphere catalyst_issue->optimize_catalyst end Improved Yield optimize_catalyst->end side_reactions Potential Side Reactions sm_consumed->side_reactions check_protodeboronation Check for Protodeboronation Product side_reactions->check_protodeboronation mitigate_protodeboronation Mitigate Protodeboronation: - Use milder base (KF) - Lower reaction temperature - Protect boronic acid (BPin, MIDA) check_protodeboronation->mitigate_protodeboronation Yes check_homocoupling Check for Homocoupling Product check_protodeboronation->check_homocoupling No protodeboronation_yes Yes mitigate_protodeboronation->end protodeboronation_no No improve_degassing Improve Degassing Procedures Maintain Strict Inert Atmosphere check_homocoupling->improve_degassing Yes other_issues Consider Other Issues: - Purity of reagents - N-arylation side product check_homocoupling->other_issues No homocoupling_yes Yes improve_degassing->end homocoupling_no No other_issues->end Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OA_complex R¹-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Transmetalation_complex R¹-Pd(II)(R²)L_n OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R¹-R² Transmetalation_complex->Product Aryl_Halide R¹-X Aryl_Halide->OA_complex Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base Base->Boronate Boronate->Transmetalation_complex

References

overcoming protodeboronation of Benzimidazole-2-boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole-2-boronic acid and its derivatives in cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges, particularly the issue of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is a common and detrimental side reaction in Suzuki-Miyaura cross-coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of benzimidazole (B57391) as a byproduct instead of the desired coupled product, consequently reducing the reaction yield. This compound is particularly susceptible to protodeboronation due to the electronic properties of the benzimidazole ring system.

Q2: What are the primary factors that promote protodeboronation in Suzuki-Miyaura reactions involving this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High Temperatures: Elevated reaction temperatures can significantly increase the rate of protodeboronation.[1]

  • Strong Bases: The use of strong bases can promote the decomposition of the boronic acid.

  • Presence of Protic Solvents: Water and other protic solvents can act as a proton source, facilitating the cleavage of the C-B bond.

  • Prolonged Reaction Times: Extended exposure to the reaction conditions can lead to greater degradation of the boronic acid.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most direct way to identify protodeboronation is by detecting the formation of benzimidazole in your reaction mixture using analytical techniques such as LC-MS or GC-MS. Consistently low yields of your desired product, despite the consumption of the starting aryl halide, are also a strong indicator of this side reaction.

Q4: Are there more stable alternatives to using this compound directly?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy to mitigate protodeboronation.[2] The two most common and effective alternatives are:

  • Pinacol (B44631) Esters (Bpin): These are significantly more stable than the corresponding boronic acids and are a popular choice for challenging couplings.[2]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline solids that are resistant to a wide range of reaction conditions and can be purified by chromatography.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the cross-coupling of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Protodeboronation of this compound: The boronic acid is decomposing faster than it is coupling.1. Switch to a more stable boronic acid derivative: Use the pinacol ester or MIDA boronate of this compound.[2]2. Optimize the base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[3][4]3. Lower the reaction temperature: If using a highly active catalyst, try running the reaction at a lower temperature (e.g., 60-80 °C).[1]4. Use a highly active catalyst: Employing a catalyst with an N-heterocyclic carbene (NHC) ligand or a Buchwald-type ligand (e.g., SPhos, XPhos) can accelerate the desired coupling, outcompeting protodeboronation.[1][5]
Inactive Catalyst: The active Pd(0) species is not being generated or has been deactivated.1. Ensure proper degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the catalyst.[2]2. Use a pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species under the reaction conditions.[1]
Formation of Benzimidazole byproduct Significant Protodeboronation: The C-B bond is being cleaved by a proton source.1. Minimize water content: While a small amount of water can be beneficial, excess water can promote protodeboronation. Consider using anhydrous solvents.[2]2. Employ a "slow-release" strategy: Using MIDA boronates allows for the slow release of the boronic acid, keeping its concentration low and minimizing decomposition.
Inconsistent Yields Variable Quality of Boronic Acid: this compound can degrade upon storage.1. Use freshly prepared or purchased boronic acid. 2. Store the boronic acid under an inert atmosphere at low temperatures. 3. Consider converting the boronic acid to a more stable ester for long-term storage. [6]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions involving benzimidazole derivatives and other heteroaryl boronic acids. Higher yields are indicative of reduced protodeboronation.

Table 1: Comparison of Different Bases on Suzuki-Miyaura Coupling Yield

Entry Aryl Halide Boronic Acid Base Catalyst Ligand Solvent Temp (°C) Time (h) Yield (%) Reference
14-BromotoluenePhenylboronic acidNa₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O1001295[3]
24-BromotoluenePhenylboronic acidK₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O1001292[3]
34-BromotoluenePhenylboronic acidK₃PO₄Pd(OAc)₂PPh₃Toluene/H₂O1001296[3]
44-BromotoluenePhenylboronic acidCs₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O1001294[3]
52-Iodobenzimidazole4-Methoxyphenylboronic acidK₂CO₃PdCl₂SPhosDMF120 (MW)0.592 (GC-MS)[5]
62-Iodobenzimidazole4-Methoxyphenylboronic acidCs₂CO₃PdCl₂SPhosDioxane120 (MW)0.595 (GC-MS)[5]

Table 2: Effect of Catalyst and Ligand on Coupling of 3-Chloroindazole with 5-Indole Boronic Acid

Entry Palladium Source Ligand Conversion (%) Yield (%) Reference
1Pd₂(dba)₃XPhos7556[1]
2Pd₂(dba)₃SPhos7152[1]
3P1 (XPhos precatalyst)-8769[1]
4P2 (SPhos precatalyst)-9780[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling for the Synthesis of 2-(Hetero)aryl Benzimidazoles [5][7]

This protocol is a starting point and should be optimized for your specific substrates.

  • Materials:

    • 2-Iodobenzimidazole derivative (1.0 equiv)

    • (Hetero)aryl boronic acid or ester (1.6 equiv)

    • Palladium(II) chloride [PdCl₂] (5 mol%)

    • SPhos (10 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous dioxane (to make a 0.25 M solution)

    • Microwave reactor vials

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a microwave reactor vial, add the 2-iodobenzimidazole derivative and a magnetic stir bar.

    • Under an inert atmosphere, add PdCl₂ and SPhos.

    • Add anhydrous dioxane.

    • Degas the mixture with a stream of inert gas for 10 minutes while stirring.

    • Add the (hetero)aryl boronic acid or ester and cesium carbonate.

    • Degas the reaction mixture for another 5 minutes.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 120 °C for 30-40 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

Protocol 2: Conventional Suzuki-Miyaura Coupling of Unprotected Benzimidazole Chlorides [1]

This protocol is suitable for thermally sensitive substrates where microwave heating may be too aggressive.

  • Materials:

    • Benzimidazole chloride derivative (1.0 mmol)

    • Aryl or heteroaryl boronic acid (2.0 mmol)

    • SPhos Precatalyst (P2) (2.5–3.5 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

    • Dioxane (4 mL)

    • Water (1 mL)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the benzimidazole chloride, arylboronic acid, SPhos precatalyst, and K₃PO₄.

    • Add the degassed dioxane and water mixture.

    • Seal the flask and heat the reaction mixture at 100 °C for 15–20 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition Intermediate A->B + Ar-X C Transmetalation Intermediate B->C + [Ar'-B(OR)2(Base)]- D Reductive Elimination Intermediate C->D D->A Reductive Elimination Product Coupled Product (Ar-Ar') D->Product Product Formation ArX Aryl Halide (Ar-X) ArBOH Boronic Acid Derivative (Ar'-B(OR)2) Boronate Activated Boronate [Ar'-B(OR)2(Base)]- ArBOH->Boronate + Base Base Base Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Product Check_Protodeboronation Check for Benzimidazole byproduct (LC-MS/GC-MS) Start->Check_Protodeboronation Protodeboronation_Yes Significant Protodeboronation Check_Protodeboronation->Protodeboronation_Yes Yes Protodeboronation_No Minimal Protodeboronation Check_Protodeboronation->Protodeboronation_No No Solution1 Use Boronic Ester (Pinacol or MIDA) Protodeboronation_Yes->Solution1 Solution2 Use Milder Base (K3PO4, Cs2CO3) Protodeboronation_Yes->Solution2 Solution3 Lower Reaction Temperature Protodeboronation_Yes->Solution3 Solution4 Use Highly Active Catalyst/Ligand Protodeboronation_Yes->Solution4 Check_Catalyst Review Catalyst System Protodeboronation_No->Check_Catalyst Catalyst_Solution1 Ensure Rigorous Degassing Check_Catalyst->Catalyst_Solution1 Catalyst_Solution2 Use a More Active Pre-catalyst Check_Catalyst->Catalyst_Solution2

Caption: A logical workflow for troubleshooting low yields in the cross-coupling of this compound.

References

Technical Support Center: Purification of Products from Benzimidazole-2-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with products derived from Benzimidazole-2-boronic acid reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the purification of benzimidazole (B57391) derivatives synthesized using this compound, offering potential causes and solutions.

Problem 1: Difficulty in Removing Unreacted this compound

  • Symptoms: NMR or LC-MS analysis of the purified product shows the presence of starting boronic acid.

  • Possible Causes:

    • Insufficiently Basic Aqueous Wash: The boronic acid may not be fully converted to its water-soluble boronate salt.

    • Emulsion Formation During Extraction: This can trap the boronic acid in the organic layer.

    • Co-precipitation with the Product: The boronic acid may crystallize along with the desired product.

  • Solutions:

    • Optimize Aqueous Wash: Perform an aqueous work-up with a basic solution like 1M NaOH or saturated NaHCO3 to convert the acidic boronic acid into its more water-soluble boronate salt, which can then be partitioned into the aqueous layer.

    • Break Emulsions: If an emulsion forms, try adding brine or a small amount of a different organic solvent to break it.

    • Recrystallization: Carefully select a recrystallization solvent system where the boronic acid is more soluble than the desired product.

Problem 2: Presence of Homocoupled Byproduct (Bi-benzimidazole)

  • Symptoms: Mass spectrometry indicates a byproduct with a mass corresponding to the dimer of the benzimidazole moiety.

  • Possible Causes:

    • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.

    • Use of a Pd(II) Precatalyst: Some Pd(II) catalysts can facilitate homocoupling during their in-situ reduction to the active Pd(0) species.[1]

  • Solutions:

    • Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

    • Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[1]

    • Chromatography: Meticulous column chromatography with a shallow solvent gradient is often required to separate the desired product from the homocoupled byproduct, which may have a similar polarity.[1]

Problem 3: Product Contaminated with Palladium Residues

  • Symptoms: The final product has a dark color (black or grey), and ICP-MS or other analytical techniques detect residual palladium.

  • Possible Causes:

    • Inefficient Removal of Homogeneous Catalyst: Soluble palladium catalysts can be challenging to remove completely.

    • Formation of Palladium Black: The catalyst may have decomposed to form insoluble palladium black.

  • Solutions:

    • Filtration through Celite: For heterogeneous catalysts or palladium black, filtration of the reaction mixture through a pad of Celite can be effective.[2]

    • Palladium Scavengers: For homogeneous catalysts, treatment with a palladium scavenger is a common and effective method.[1][2] These are typically silica-based materials functionalized with thiol or amine groups that chelate the palladium, allowing for its removal by filtration.

    • Activated Carbon Treatment: In some cases, treatment with activated carbon can help adsorb residual palladium.

    • Chromatography: Flash column chromatography can be effective in removing palladium residues.[3]

Problem 4: Product is an Oil or Fails to Crystallize

  • Symptoms: The purified product is a persistent oil, or attempts at recrystallization are unsuccessful.

  • Possible Causes:

    • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Intrinsic Properties of the Product: The product may be a low-melting solid or an oil at room temperature.

  • Solutions:

    • Thorough Purification: Ensure the product is of high purity by employing rigorous chromatographic techniques before attempting crystallization.

    • Solvent Screening for Recrystallization: Systematically screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for benzimidazole derivatives include ethanol, ethanol/water, and n-hexane/ethyl acetate (B1210297).

    • Trituration: If the product is an oil, trituration with a non-polar solvent like hexane (B92381) can sometimes induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura coupling reaction with this compound?

A1: The most common impurities include:

  • Unreacted starting materials: this compound and the corresponding aryl halide.

  • Homocoupled byproduct: The symmetrical bi-benzimidazole formed from the coupling of two molecules of this compound.

  • Protodeboronated byproduct: The benzimidazole resulting from the cleavage of the C-B bond of the starting boronic acid.

  • Dehalogenated byproduct: The arene resulting from the removal of the halogen from the aryl halide starting material.

  • Residual palladium catalyst: Both soluble and insoluble forms of palladium.[1]

Q2: How can I best monitor the progress of my Suzuki-Miyaura reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring reaction progress. By tracking the consumption of starting materials and the appearance of the product and byproducts, you can determine the optimal reaction time and potentially minimize the formation of degradation products or byproducts from prolonged reaction times.

Q3: The NH proton of my benzimidazole seems to be interfering with purification. What can I do?

A3: The basicity of the benzimidazole nitrogen can sometimes lead to issues with silica (B1680970) gel chromatography, causing peak tailing or irreversible adsorption. You can try:

  • Using a less acidic stationary phase: Consider using neutral or basic alumina (B75360) for column chromatography.

  • Adding a modifier to the eluent: A small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), in your chromatography eluent can help to suppress the interaction between the basic nitrogen and the silica gel.

Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?

A4: As with all chemical reactions, a thorough risk assessment should be conducted. Specific points to consider are:

  • Boronic acids: Can be irritants. Avoid inhalation and contact with skin and eyes.

  • Palladium catalysts: Many are toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) and work in a fume hood when handling organic solvents.

Quantitative Data Summary

The following tables summarize typical yields and purity data for Suzuki-Miyaura reactions involving benzimidazole derivatives. Note that actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Yields of 2-Aryl Benzimidazoles from Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
12-ChlorobenzimidazolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃MeCN/H₂O90[4]
22-Iodo-1-cyclohexyl-1H-benzimidazole4-Tolylboronic acidPdCl₂/SPhos (5/10)Cs₂CO₃DMF60[5]
33-Chloroindazole5-Indoleboronic acidP2 (2.5)K₃PO₄Dioxane/H₂O95[6]

Table 2: Effectiveness of Palladium Removal Techniques

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Flash Column Chromatography>100<100 (in most cases)~90[3]
Column Chromatography + Si-TMT Scavenger>100<50~98[3]
Filtration through Celite80-100< acceptable levels-[7]
Activated Carbon-<1-[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halobenzimidazole with an Arylboronic Acid

  • To a reaction vessel, add the 2-halobenzimidazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water, DMF, or MeCN/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Protocol 2: Standard Aqueous Work-up and Extraction

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with a saturated aqueous solution of NaHCO₃ or 1M NaOH to remove unreacted boronic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 3: Purification by Flash Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Carefully load the adsorbed product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 4: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up cluster_purification Purification reagents 2-Halobenzimidazole + Arylboronic Acid + Base + Pd Catalyst reaction Heating in Degassed Solvent reagents->reaction extraction Aqueous Extraction (Basic Wash) reaction->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product pure_product recrystallization->pure_product Pure Product

Caption: A general experimental workflow for the synthesis and purification of products from this compound reactions.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis boronic_acid Unreacted Boronic Acid? start->boronic_acid homocoupling Homocoupling Byproduct? start->homocoupling palladium Palladium Residue? start->palladium basic_wash Perform Basic Aqueous Wash boronic_acid->basic_wash Yes column Optimize Column Chromatography homocoupling->column Yes scavenger Use Palladium Scavenger palladium->scavenger Yes basic_wash->column recrystallize Recrystallize column->recrystallize scavenger->column pure_product Pure Product recrystallize->pure_product

Caption: A troubleshooting logic diagram for the purification of products from this compound reactions.

References

Technical Support Center: Optimizing Suzuki Reactions for Benzimidazole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving benzimidazole-2-boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki reactions with this compound are common and can often be attributed to several key factors:

  • Catalyst and Ligand Inactivity: The palladium catalyst, particularly the active Pd(0) species, is susceptible to deactivation. If you are using a Pd(II) precatalyst, ensure that the reaction conditions facilitate its reduction.[1] The choice of ligand is also critical; for sterically hindered or electronically challenging substrates like benzimidazoles, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][2]

  • Protodeboronation of the Boronic Acid: this compound is prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of strong bases and water.[1][3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Inappropriate Base or Solvent: The selection of the base and solvent system is critical and highly interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[1][3]

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation is a major challenge with electron-rich heterocyclic boronic acids.[1] Several strategies can be employed to mitigate this side reaction:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or KF.[1][3]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, running the reaction under anhydrous conditions can significantly reduce this side reaction.[1]

  • Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, MIDA boronate, or trifluoroborate salt, can protect it from premature decomposition.[4][5][6] These "masked" boronates slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[4]

  • Employ a Highly Active Catalyst System: A fast and efficient catalyst can "outrun" the protodeboronation reaction.[7] The use of pre-formed palladium precatalysts with bulky phosphine ligands can generate the active catalytic species rapidly, even at lower temperatures.[4][8]

Q3: What are the recommended starting points for catalyst and ligand selection for this compound couplings?

A3: For challenging Suzuki couplings involving N-heterocycles, the catalyst and ligand system is paramount. Here are some recommendations:

  • Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, SPhos Pd G3), are highly effective.[1][9] These are air- and moisture-stable and rapidly generate the active monoligated Pd(0) species in solution.[4][8]

  • Bulky, Electron-Rich Ligands: Biaryl monophosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are excellent choices for coupling sterically demanding and electron-rich heterocycles.[1][9] N-heterocyclic carbene (NHC) ligands also show great promise.[10][11]

  • Avoid Traditional Catalysts Initially: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it often shows lower activity for challenging substrates and may require higher temperatures, which can promote boronic acid decomposition.[2][12]

Q4: How do I choose the optimal base and solvent for my reaction?

A4: The optimal base and solvent are highly substrate-dependent and often need to be screened.

  • Bases: For base-sensitive substrates, begin with milder bases like K₃PO₄ or K₂CO₃.[3] Cs₂CO₃ is also a common choice, particularly in anhydrous conditions.[13] The physical properties of the base are also important; using a finely powdered and dry base is recommended for anhydrous reactions.[1]

  • Solvents: A mixture of an organic solvent and water is common for Suzuki reactions. Popular choices include dioxane/water, THF/water, and toluene/water.[1][2][13] For reactions where protodeboronation is a concern, consider using anhydrous solvents like dioxane, THF, or toluene.[1] Ensure vigorous stirring for biphasic reactions to maximize the interaction between the organic and aqueous phases.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Inactive catalyst or ligand.[1] 2. Incomplete reduction of Pd(II) precatalyst.[1] 3. Poor choice of ligand for the specific substrate.[2] 4. Sub-optimal base or solvent.[1][3]1. Use a fresh, high-quality palladium source and ligand. 2. Consider using an air-stable Pd precatalyst (e.g., XPhos Pd G3).[1][9] 3. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[1][2][11] 4. Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water).[3][13]
Significant Protodeboronation 1. Boronic acid instability, especially with 2-heteroaryl boronic acids.[4][8] 2. Presence of water and a strong base.[1] 3. High reaction temperature.[7]1. Use the this compound as its more stable pinacol ester, MIDA boronate, or trifluoroborate salt.[4][5][6] 2. Employ milder bases like KF or K₂CO₃.[1] 3. Run the reaction under anhydrous conditions.[1] 4. Use a highly active catalyst that allows for lower reaction temperatures.[4][8]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[1] 2. Inefficient transmetalation compared to homocoupling.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[1] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of a Pd(II) precatalyst. 3. Optimize the base and ligand to facilitate efficient transmetalation.
Poor Reproducibility 1. Inconsistent quality of reagents (boronic acid, catalyst, base). 2. Variations in inert atmosphere and degassing. 3. Inconsistent stirring in biphasic reactions.1. Use high-purity, fresh reagents. Boronic acids can degrade upon storage.[1][14] 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time). 3. Ensure consistent and vigorous stirring for all reactions.

Catalyst and Ligand Selection

The following table summarizes palladium sources and ligands commonly screened for Suzuki-Miyaura reactions with challenging heterocyclic substrates.

Palladium Source Ligand Type Key Advantages Typical Loading (mol%)
Pd(OAc)₂ / Pd₂(dba)₃ Buchwald-type phosphine (e.g., XPhos, SPhos)High activity for a broad range of substrates, including electron-rich and sterically hindered ones.[2][9]1-2
XPhos Pd G3 / SPhos Pd G3 Buchwald-type phosphine (pre-formed)Air- and moisture-stable, highly active, rapid generation of the catalytic species.[4][8]0.5-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood, but may have lower activity for challenging substrates.[2]2-5
PdCl₂(dppf) Diphosphine complexRelatively air-stable and effective for a range of substrates.2-5
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)High thermal stability and activity, good for coupling aryl chlorides.[10][11]1-3

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 2-Halobenzimidazole with an Arylboronic Acid

  • Materials:

    • 2-Halobenzimidazole derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

    • Reaction vessel (e.g., Schlenk tube or microwave vial)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the 2-halobenzimidazole, arylboronic acid, palladium precatalyst, and base.

    • Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.[1]

    • Seal the vessel and place it in a preheated oil bath or heating block.

    • Stir the reaction vigorously at the desired temperature (e.g., 80-110 °C).[1]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling for 2-(Hetero)aryl Benzimidazoles

  • Materials:

    • 2-Iodobenzimidazole derivative (1.0 equiv)

    • (Hetero)aryl boronic acid (1.6 equiv)

    • PdCl₂ (5 mol%)

    • SPhos (10 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous Dioxane

    • Microwave reactor vials

  • Procedure:

    • To a microwave reactor vial, add the 2-iodobenzimidazole derivative, PdCl₂, and SPhos.[13]

    • Add anhydrous dioxane and degas the mixture with a stream of nitrogen for 10 minutes while stirring.[13]

    • Add the (hetero)aryl boronic acid and Cs₂CO₃.[13]

    • Degas the reaction mixture with nitrogen for another 5 minutes.[13]

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 120 °C for 30-40 minutes.[13]

    • After cooling, work up the reaction as described in Protocol 1.[13]

Visual Guides

Suzuki_Catalytic_Cycle Ar-Pd(0)L Ar-Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Transmetalation Transmetalation Ar-Pd(II)(X)L->Transmetalation Ar'B(OH)₂ + Base Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Transmetalation->Ar-Pd(II)(Ar')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L->Reductive_Elimination Reductive_Elimination->Ar-Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Low Yield / No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Base, Boronic Acid) Start->Check_Reagents Check_Conditions Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Conditions Optimize_Base Screen Milder Bases (K₃PO₄, K₂CO₃, KF) Check_Conditions->Optimize_Base If protodeboronation observed Optimize_Catalyst Screen Catalysts/Ligands (e.g., XPhos, SPhos) Check_Conditions->Optimize_Catalyst If still low yield Optimize_Base->Optimize_Catalyst Success Reaction Optimized Optimize_Base->Success If successful Protect_Boronic_Acid Use Boronic Ester/MIDA/Trifluoroborate Optimize_Catalyst->Protect_Boronic_Acid If protodeboronation persists Optimize_Catalyst->Success If successful Protect_Boronic_Acid->Success

Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.

References

Technical Support Center: Managing Benzimidazole-2-boronic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of Benzimidazole-2-boronic acid in solution. The following information is compiled from studies on related benzimidazole (B57391) and boronic acid compounds and offers best-practice recommendations for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are oxidative degradation and photosensitivity. The boronic acid group is susceptible to oxidation, which can lead to the cleavage of the C-B bond.[1][2][3] Additionally, benzimidazole derivatives have shown high photosensitivity when in solution.[4][5]

Q2: What is the likely degradation pathway for this compound?

A2: Based on studies of similar boronic acid derivatives, the major degradation pathway is likely oxidative deboronation.[1] In this process, the boronic acid group [-B(OH)₂] is cleaved from the benzimidazole ring and replaced with a hydroxyl group [-OH], forming 2-hydroxybenzimidazole (B11371) and boric acid. This process can be accelerated by the presence of reactive oxygen species and certain metal ions.

Q3: How should I prepare solutions of this compound to maximize stability?

A3: To maximize stability, it is recommended to:

  • Use deoxygenated solvents to minimize oxidative degradation.

  • Prepare solutions fresh for each experiment whenever possible.

  • Protect solutions from light by using amber vials or covering the container with aluminum foil.[4][5]

  • Consider using a co-solvent such as DMSO for initial dissolution before further dilution in aqueous buffers, as some benzimidazole derivatives have shown stability in DMSO for up to 96 hours.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage, solutions should be kept at low temperatures (-20°C or -80°C) and protected from light.[6] It is advisable to prepare fresh working solutions at least once a month.[6] For long-term storage, it is best to store the compound as a solid at 10°C - 25°C as recommended by suppliers.[3][6]

Q5: Are there any additives that can improve the stability of this compound in solution?

A5: While antioxidants might seem like a logical choice to prevent oxidation, some studies on other boronic acids have shown that additives like ascorbate (B8700270) and EDTA can surprisingly accelerate degradation.[1] Therefore, the use of additives should be carefully validated for your specific experimental conditions. A simpler approach is to minimize exposure to oxygen and light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Protect solutions from light and use deoxygenated solvents. Verify the purity of the compound before use.
Appearance of new peaks in HPLC analysis over time Formation of degradation products.Characterize the new peaks to identify potential degradation products. The primary degradation product is likely 2-hydroxybenzimidazole. Adjust solution preparation and storage conditions to minimize degradation.
Loss of compound potency Instability of the boronic acid moiety.Confirm the identity and purity of the starting material. Prepare and store solutions under inert gas (e.g., argon or nitrogen) and in the dark at low temperatures.
Precipitation of the compound in aqueous buffer Low aqueous solubility.Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stock solution with minimized initial degradation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a screw cap

Procedure:

  • Weigh the desired amount of this compound in an amber glass vial.

  • Purge the vial with a gentle stream of inert gas for 1-2 minutes.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To monitor the stability of this compound and detect the formation of degradation products. This is a hypothetical method based on protocols for similar compounds.

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Column Temperature: 30°C

Procedure:

  • Prepare a solution of this compound at a known concentration in the desired solvent system.

  • Inject a sample immediately after preparation (t=0) to obtain the initial chromatogram.

  • Store the solution under the desired test conditions (e.g., room temperature, 40°C, exposed to light).

  • Inject samples at specified time points (e.g., 1, 2, 4, 8, 24, 48, 96 hours).

  • Monitor the peak area of this compound and the appearance of any new peaks.

  • Calculate the percentage of degradation over time.

Visualizations

degradation_pathway B2BA This compound HB 2-Hydroxybenzimidazole B2BA->HB Oxidative Deboronation Oxidant Oxidative Species (e.g., O₂, H₂O₂) Oxidant->B2BA BA Boric Acid

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare fresh solution in deoxygenated solvent under inert gas protect Store in amber vial prep->protect initial t=0 HPLC analysis protect->initial incubate Incubate under test conditions initial->incubate timed Time-point HPLC analysis incubate->timed data Data analysis (% degradation) timed->data

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_logic action action start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution check_storage Was it protected from light and oxygen? check_solution->check_storage Yes action_fresh Prepare fresh solution check_solution->action_fresh No check_purity Is the starting material pure? check_storage->check_purity Yes action_protect Use amber vials and deoxygenated solvents check_storage->action_protect No action_verify Verify purity with analytical method check_purity->action_verify No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Palladium-Catalyzed Reactions of Benzimidazole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzimidazole-2-boronic acid in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of benzimidazole (B57391).[1] Homocoupling results in the formation of a 2,2'-bibenzimidazole dimer through the coupling of two molecules of this compound.

Q2: My reaction is resulting in a low yield of the desired cross-coupled product and a significant amount of benzimidazole. What is causing this?

A2: This is a classic case of protodeboronation. This side reaction is often promoted by the presence of water or other protic solvents, strong bases, and elevated temperatures.[2] this compound, being a heteroaromatic boronic acid, can be particularly susceptible to this decomposition pathway, especially under harsh reaction conditions.

Q3: I am observing a significant amount of a high molecular weight byproduct that is difficult to separate from my desired product. What is it likely to be and how can I avoid it?

A3: This byproduct is likely the homocoupled 2,2'-bibenzimidazole. Homocoupling is often mediated by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), promoting this undesired reaction.[3] It can also be more prevalent when using Pd(II) precatalysts.

Q4: Can I use unprotected this compound in Suzuki-Miyaura reactions?

A4: Yes, it is possible to perform Suzuki-Miyaura coupling reactions with unprotected 2-chlorobenzimidazoles, which avoids the need for protection and deprotection steps.[4] However, the reaction conditions must be carefully optimized to avoid side reactions, as the NH proton of the benzimidazole ring can potentially interact with the catalyst or base.

Troubleshooting Guides

Issue 1: Low Yield of Cross-Coupled Product and/or Significant Protodeboronation
Potential Cause Recommended Solution
Presence of Water/Protic Solvents Use anhydrous solvents and ensure all reagents are dry. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] While a small amount of water can sometimes be beneficial for dissolving the base, its concentration should be carefully optimized.
Strong Base Switch to a milder base. For example, instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]
High Reaction Temperature Lower the reaction temperature. A more active catalyst system may allow the reaction to proceed at a lower temperature, thus minimizing the rate of protodeboronation.[2]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the degradation of the boronic acid.
Unstable Boronic Acid Consider converting the this compound to a more stable derivative, such as a pinacol (B44631) ester or an MIDA boronate, which can release the active boronic acid slowly under the reaction conditions.[1]
Issue 2: Formation of Homocoupled Byproduct
Potential Cause Recommended Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (e.g., Nitrogen or Argon) or by using the freeze-pump-thaw method.[3]
Use of Pd(II) Precatalyst While Pd(II) precatalysts are common, they can directly react with the boronic acid to form the homocoupled product. Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of the Pd(II) precatalyst.
High Concentration of Boronic Acid A high instantaneous concentration of the boronic acid can favor homocoupling. Consider a slow addition of the this compound solution to the reaction mixture using a syringe pump.[5]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[5]

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of 2-halobenzimidazoles with various arylboronic acids. While not directly using this compound as the reactant, these provide valuable insights into effective catalyst systems.

Table 1: Screening of Ligands for the Suzuki-Miyaura Coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1PdCl₂ (5)BINAP (10)K₂CO₃DMF120 (MW)3021
2PdCl₂ (5)DPPF (10)K₂CO₃DMF120 (MW)3037
3PdCl₂ (5)DPPP (10)K₂CO₃DMF120 (MW)3030
4PdCl₂ (5)SPhos (10)K₂CO₃DMF120 (MW)3060
5PdCl₂ (5)Xantphos (10)K₂CO₃DMF120 (MW)3031
6PdCl₂ (5)A-taphos (10)K₂CO₃DMF120 (MW)3045
Data adapted from a study on microwave-assisted Suzuki-Miyaura coupling.[6]

Table 2: Optimization of Base and Solvent for the Suzuki-Miyaura Coupling

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1Na₂CO₃DMF120 (MW)3065
2K₃PO₄DMF120 (MW)3050
3Et₃NDMF120 (MW)3041
4Cs₂CO₃DMF120 (MW)3085
5Cs₂CO₃Toluene120 (MW)3070
6Cs₂CO₃Dioxane120 (MW)3091
Reaction conditions: 1-cyclohexyl-2-iodo-1H-benzimidazole, 4-tolylboronic acid, PdCl₂ (5 mol%), SPhos (10 mol%).[6]

Experimental Protocols

Representative Experimental Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chlorobenzimidazole (B1347102)

This protocol is adapted from a literature procedure for the synthesis of 2-arylbenzimidazoles.[4]

Materials:

  • 2-Chlorobenzimidazole

  • Arylboronic acid (1.3 equivalents)

  • PdCl₂(PPh₃)₂ (0.1 equivalents)

  • K₂CO₃ (2 equivalents)

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • To a microwave reaction vial, add 2-chlorobenzimidazole (1.0 equivalent), the arylboronic acid (1.3 equivalents), PdCl₂(PPh₃)₂ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add acetonitrile to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/isopropanol mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Protodeboronation Start Low Yield of Desired Product & Significant Benzimidazole Formation Check_Conditions Review Reaction Conditions Start->Check_Conditions Protic_Solvent Protic Solvent/Water Present? Check_Conditions->Protic_Solvent Strong_Base Using Strong Base (e.g., NaOH)? Protic_Solvent->Strong_Base No Use_Anhydrous Action: Use Anhydrous Solvents & Inert Atmosphere Protic_Solvent->Use_Anhydrous Yes High_Temp High Reaction Temperature? Strong_Base->High_Temp No Use_Milder_Base Action: Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Strong_Base->Use_Milder_Base Yes Lower_Temp Action: Lower Reaction Temperature High_Temp->Lower_Temp Yes Improved Yield Improved? High_Temp->Improved No Use_Anhydrous->Improved Use_Milder_Base->Improved Lower_Temp->Improved End Problem Resolved Improved->End Yes Consider_Ester Action: Consider Using Boronic Ester (Pinacol, MIDA) Improved->Consider_Ester No Consider_Ester->End

Caption: Troubleshooting workflow for addressing protodeboronation.

Troubleshooting_Homocoupling Start Significant Homocoupled Byproduct Observed Check_Setup Review Reaction Setup Start->Check_Setup Degassing Sufficient Degassing? Check_Setup->Degassing Pd_Source Using Pd(II) Precatalyst? Degassing->Pd_Source Yes Degas_Thoroughly Action: Degas Solvents & Mixture Thoroughly Degassing->Degas_Thoroughly No Boronic_Acid_Conc High Boronic Acid Concentration? Pd_Source->Boronic_Acid_Conc No Consider_Pd0 Action: Consider Pd(0) Source or Efficient Reduction Pd_Source->Consider_Pd0 Yes Slow_Addition Action: Slow Addition of Boronic Acid Boronic_Acid_Conc->Slow_Addition Yes Improved Homocoupling Reduced? Boronic_Acid_Conc->Improved No Degas_Thoroughly->Improved Consider_Pd0->Improved Slow_Addition->Improved End Problem Resolved Improved->End Yes Optimize_Ligand Action: Use Bulky, Electron-Rich Phosphine Ligand Improved->Optimize_Ligand No Optimize_Ligand->End

Caption: Troubleshooting workflow for minimizing homocoupling.

References

strategies to improve the solubility of Benzimidazole-2-boronic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Benzimidazole-2-boronic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have poor solubility in aqueous buffers?

A1: this compound, like many boronic acids, can exhibit low aqueous solubility. This is often due to the formation of less soluble, trimeric boroxine (B1236090) species through intermolecular dehydration. Additionally, the benzimidazole (B57391) moiety itself can contribute to low solubility in neutral aqueous solutions.

Q2: What are the primary strategies to improve the solubility of this compound for my biological assay?

A2: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: The solubility of boronic acids is often pH-dependent. Increasing the pH of the solution can ionize the boronic acid group, increasing its solubility in aqueous media.

  • Use of Co-solvents: Organic co-solvents such as DMSO, DMF, or ethanol (B145695) can be used to initially dissolve the compound before further dilution in aqueous buffer. However, the final concentration of the organic solvent should be compatible with your specific biological assay.

  • Complexation with Polyols: Boronic acids can form reversible covalent complexes with diols, such as those found in monosaccharides and polyols (e.g., mannitol (B672), sorbitol).[1] This complexation can disrupt the formation of insoluble boroxines and increase aqueous solubility.[1]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the compound in micelles, thereby increasing its apparent solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility.[2]

Q3: Can I use DMSO to dissolve this compound? What are the potential issues?

A3: Yes, DMSO is a common solvent for dissolving many poorly soluble compounds, including benzimidazole derivatives. However, for biological assays, it is crucial to be aware of the potential effects of DMSO on your system. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other biological interactions. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is at a non-interfering level (typically <1%).

Q4: How does the addition of mannitol improve the solubility of boronic acids?

A4: Mannitol, a polyol, can increase the solubility of boronic acids through two primary mechanisms. Firstly, it can react with the boronic acid to form boronic acid esters, which are often more soluble than the parent boronic acid and prevent the formation of less soluble boroxine trimers.[1] Secondly, the formation of these esters can lower the pKa of the boronic acid, increasing its ionization and solubility in aqueous solutions at a given pH.[1] For example, the addition of mannitol has been observed to cause a 10-fold increase in the solubility of 4-methylphenylboronic acid at physiological pH.[1]

Troubleshooting Guides

Issue: Precipitate forms when diluting a DMSO stock solution of this compound into aqueous buffer.

Possible CauseTroubleshooting Step
Low aqueous solubility of the compound. Review your formulation strategy. Consider the following options to enhance and maintain solubility upon dilution: - Increase the pH of the final aqueous buffer. - Incorporate a co-solvent like ethanol in the final buffer (if compatible with the assay). - Add a solubilizing agent such as HPβCD or a surfactant (e.g., Tween® 80) to the final buffer before adding the compound stock. - Formulate with a polyol like mannitol.
Concentration of the compound exceeds its solubility limit in the final buffer. Decrease the final concentration of this compound in your assay. Determine the maximum soluble concentration experimentally.
Buffer components are incompatible with the compound. Test the solubility of your compound in different buffer systems. Some buffer components may promote precipitation.

Issue: Inconsistent results in biological assays.

Possible CauseTroubleshooting Step
Incomplete dissolution of the compound. Ensure your stock solution is fully dissolved before use. Visually inspect for any particulate matter. Gentle warming or sonication may aid dissolution.
Precipitation of the compound over the course of the experiment. Re-evaluate the solubility of the compound under the specific assay conditions (temperature, incubation time, presence of other reagents). Consider using a solubilizing agent to maintain solubility throughout the experiment.
Degradation of the compound. Assess the stability of this compound in your assay buffer and under your experimental conditions. Boronic acids can be susceptible to oxidative degradation.[3]

Quantitative Data on Solubility Enhancement

The following table summarizes the potential impact of a formulation strategy on the solubility of a model boronic acid.

CompoundFormulation StrategyFold Increase in SolubilityReference
4-Methylphenylboronic AcidAddition of Mannitol at physiologic pH~10-fold[1]

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Vortex the solutions and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement using Co-solvents

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 0%, 1%, 5%, 10% ethanol).

  • Add a fixed amount of the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration of this compound, ensuring the final DMSO concentration is constant and low.

  • Equilibrate and assess solubility as described in Protocol 1.

  • Note: Always verify the compatibility of the co-solvent with your biological assay.

Protocol 3: Solubility Enhancement using Complexation with Hydroxypropyl-β-Cyclodextrin (HPβCD)

  • Prepare a series of aqueous solutions containing increasing concentrations of HPβCD (e.g., 0 mM, 10 mM, 25 mM, 50 mM).

  • Add an excess amount of this compound to each HPβCD solution.

  • Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Filter the suspensions to remove undissolved compound.

  • Determine the concentration of dissolved this compound in the filtrate by a suitable analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision stock Prepare concentrated stock solution (e.g., in DMSO) dilute Dilute stock solution into buffers stock->dilute buffers Prepare aqueous buffers with different solubilizing agents (pH, Co-solvents, HPβCD, Mannitol) buffers->dilute equilibrate Equilibrate samples (Vortex, Incubate) dilute->equilibrate visual Visual Inspection for Precipitation equilibrate->visual quantitative Quantitative Analysis (Centrifuge, HPLC of supernatant) equilibrate->quantitative optimize Optimize formulation for maximum solubility and assay compatibility visual->optimize quantitative->optimize

Caption: Experimental workflow for enhancing this compound solubility.

troubleshooting_logic start Precipitate observed upon dilution of stock solution check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solubility Is aqueous solubility the limiting factor? check_conc->check_solubility No solution Optimized soluble formulation reduce_conc->solution improve_sol Implement solubility enhancement strategy (pH, Co-solvent, Complexation) check_solubility->improve_sol Yes check_buffer Is the buffer incompatible? check_solubility->check_buffer No improve_sol->solution change_buffer Test alternative buffer systems check_buffer->change_buffer Yes check_buffer->solution No change_buffer->solution

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: C-N Coupling with Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with C-N cross-coupling reactions involving heterocyclic boronic acids. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: My C-N coupling reaction with a heterocyclic boronic acid is giving a low yield. What are the common causes and how can I improve it?

Low yields in C-N coupling reactions with heterocyclic boronic acids are frequently due to the instability of the boronic acid, suboptimal reaction conditions, or catalyst deactivation. Heterocyclic boronic acids, especially those with nitrogen atoms adjacent to the boron group (e.g., 2-pyridylboronic acid), are prone to decomposition via protodeboronation.[1][2]

Troubleshooting steps to improve yield:

  • Stabilize the Boronic Acid: Convert the unstable boronic acid into a more robust derivative. Common stable alternatives include N-methyliminodiacetic acid (MIDA) boronates, diethanolamine (B148213) (DABO) boronates, or potassium organotrifluoroborates (R-BF3K).[1][2][3] These derivatives can often be used directly in the coupling reaction, releasing the boronic acid in situ.

  • Optimize the Catalyst System: The choice of ligand is critical. For palladium-catalyzed couplings (Suzuki-Miyaura), bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos can accelerate the reaction, outcompeting the decomposition of the boronic acid.[2][4]

  • Select the Appropriate Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) instead of stronger bases like potassium phosphate (B84403) (K₃PO₄) or sodium hydroxide (B78521) (NaOH).[4]

  • Control the Reaction Environment: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from causing catalyst decomposition and homocoupling of the boronic acid.[4] Use of anhydrous, degassed solvents is also crucial to minimize water, which is a proton source for protodeboronation.[2][4]

Q2: I am observing significant protodeboronation of my heterocyclic boronic acid. How can I minimize this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing reaction.[2][4]

Strategies to reduce protodeboronation:

  • Use Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and reagents can significantly decrease its occurrence.[4]

  • Employ Milder Bases: As mentioned above, strong bases can promote this side reaction. Weaker bases are generally recommended.

  • Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[2] If possible, lowering the temperature while using a more active catalyst system can be an effective strategy.[2]

  • Use Stable Boronic Acid Surrogates: MIDA boronates, for instance, offer a slow-release mechanism for the boronic acid under specific conditions, which can maintain a low concentration of the sensitive reagent and favor the desired cross-coupling over decomposition.[1]

Q3: My reaction is inconsistent, even when I follow the same procedure. What could be the cause?

Inconsistent results often point to the degradation of starting materials or sensitivity to atmospheric conditions.

Potential causes and solutions:

  • Boronic Acid Quality: Heterocyclic boronic acids can degrade upon storage, even over a short period.[1] It is advisable to use freshly prepared boronic acids or their stable derivatives.[1][3] Always check the purity of the boronic acid by NMR before use.[2]

  • Inert Atmosphere: Incomplete degassing or a poor inert atmosphere can lead to variable levels of catalyst deactivation.[2][4] Ensure your degassing procedure (e.g., sparging with argon or freeze-pump-thaw cycles) is thorough.

  • Reagent Purity: The purity of all reagents, including the aryl halide, base, and solvent, is crucial. Ensure bases are finely powdered and dry for anhydrous reactions.[4]

Q4: My Chan-Lam (copper-catalyzed) C-N coupling is not working well. What specific parameters should I investigate?

Chan-Lam couplings are an excellent alternative to palladium-catalyzed reactions and are often performed under milder conditions, sometimes even in the presence of air.[5][6][7] However, they have their own set of optimization parameters.

Key parameters for Chan-Lam coupling:

  • Copper Source: Copper(II) acetate (B1210297) is a commonly used catalyst.[7]

  • Ligands: While some Chan-Lam reactions are ligand-free, others benefit from the addition of ligands such as pyridines or phenanthrolines.[7][8]

  • Base: A base is typically required. Pyridine or other amine bases are often used.[7]

  • Solvent: The choice of solvent can be critical. Dichloromethane, methanol, or acetonitrile/ethanol mixtures have been reported.[7][8][9]

  • Atmosphere: While many Chan-Lam reactions work in air, which can facilitate the catalytic cycle, some systems may benefit from a controlled atmosphere.[5]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in C-N coupling reactions with heterocyclic boronic acids.

TroubleshootingWorkflow Troubleshooting C-N Coupling with Heterocyclic Boronic Acids start Low Yield or No Reaction check_boronic_acid Check Boronic Acid Stability (NMR Purity) start->check_boronic_acid unstable_boronic_acid Boronic Acid Unstable check_boronic_acid->unstable_boronic_acid stable_boronic_acid Use Stable Derivative (MIDA, DABO, etc.) optimize_conditions Optimize Reaction Conditions stable_boronic_acid->optimize_conditions unstable_boronic_acid->stable_boronic_acid Yes boronic_acid_ok Boronic Acid Stable unstable_boronic_acid->boronic_acid_ok No boronic_acid_ok->optimize_conditions check_catalyst Catalyst/Ligand System optimize_conditions->check_catalyst check_base Base Selection optimize_conditions->check_base check_solvent Solvent/Atmosphere optimize_conditions->check_solvent more_active_catalyst Use More Active Ligand (e.g., Buchwald type) check_catalyst->more_active_catalyst milder_base Switch to Milder Base (e.g., K2CO3, KF) check_base->milder_base anhydrous_inert Ensure Anhydrous & Inert Conditions check_solvent->anhydrous_inert success Successful Coupling more_active_catalyst->success milder_base->success anhydrous_inert->success

Caption: A workflow diagram for troubleshooting C-N coupling reactions.

Quantitative Data Summary

The choice of base and the stability of the boronic acid derivative can significantly impact the reaction outcome.

Table 1: Stability of 2-Furylboronic Acid and its DABO Derivative

CompoundStorage ConditionsDecomposition after 72 days
2-Furylboronic Acid (Commercial)Open vial, room temperatureComplete decomposition
2-Furyl DABO BoronateOpen vial, room temperatureNo noticeable decomposition
Data sourced from NMR analysis.[3]

Table 2: Comparison of Boronic Acid vs. MIDA Boronate in Suzuki-Miyaura Coupling

Boronic Acid DerivativeCoupling PartnerYield (%)
2-Furylboronic acidAryl Chloride14
2-Furyl-MIDA boronateAryl Chloride95
2-Thiopheneboronic acidAryl Chloride68
2-Thiophene-MIDA boronateAryl Chloride96
Reaction Conditions: Pd(OAc)₂/SPhos catalyst, K₃PO₄ base, 5:1 dioxane/H₂O, 60 °C.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura C-N Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-H containing heterocycle (1.0 equiv), heterocyclic boronic acid or its stable derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol 2: Preparation of a Stable Diethanolamine (DABO) Boronate

This protocol describes the straightforward synthesis of an air-stable DABO boronate from a potentially unstable heterocyclic boronic acid.[3][10]

  • Dissolution: In a vial with a stir bar, dissolve the heterocyclic boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene (B1212753) chloride.[4][10]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4][10]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid precipitates.[10]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[4]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[4] This stable DABO boronate adduct can now be used directly in coupling reactions.[3]

Relationship between Reaction Components

The interplay between the catalyst, ligand, base, and solvent is crucial for a successful C-N coupling reaction. The following diagram illustrates these relationships.

ReactionComponents Key Relationships in C-N Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reaction_environment Reaction Environment cluster_reagents Reagents catalyst Palladium or Copper Catalyst ligand Ligand (e.g., Phosphine) catalyst->ligand Forms Active Complex product C-N Coupled Product catalyst->product Catalyzes base Base (e.g., K2CO3) base->catalyst Activates boronic_acid Heterocyclic Boronic Acid base->boronic_acid Activates side_product Protodeboronation base->side_product Can Promote solvent Solvent (Anhydrous) solvent->product Provides Medium boronic_acid->product Reacts with boronic_acid->side_product Decomposes to coupling_partner N-H Containing Compound coupling_partner->product Reacts with

References

Technical Support Center: Minimizing Homocoupling in Reactions with Benzimidazole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzimidazole-2-boronic acid in cross-coupling reactions. The focus is on practical strategies to minimize the formation of the homocoupling byproduct, a common challenge with heteroaryl boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant couple to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-bibenzimidazole. This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the potential for similar polarity between the product and the byproduct. Heteroaryl boronic acids like this compound can be particularly susceptible to homocoupling due to the electronic nature of the heterocycle and potential interactions with the catalyst.

Q2: What are the main causes of homocoupling in my Suzuki-Miyaura reaction?

A2: The primary drivers of boronic acid homocoupling are:

  • Presence of Oxygen: Molecular oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II) Precatalysts: While Pd(II) sources are common, they can initiate homocoupling before being reduced to the active Pd(0) species.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all influence the rate of homocoupling relative to the desired cross-coupling.

Q3: I am observing significant homocoupling of my this compound. What are the first troubleshooting steps I should take?

A3: To address significant homocoupling, consider the following immediate actions:

  • Ensure Rigorous Inert Atmosphere: Improve the degassing of your solvents and ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxygen-mediated homocoupling.

  • Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway. Evaluate if the reaction can proceed efficiently at a lower temperature.

  • Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide

This guide provides specific issues you might encounter and recommended solutions.

Problem Potential Cause Recommended Solution
High levels of 2,2'-bibenzimidazole byproduct detected. Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for solvents if possible. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Use of a Pd(II) precatalyst.Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. Alternatively, add a mild reducing agent such as potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the palladium catalyst to help reduce Pd(II) to Pd(0) in situ.
Reaction temperature is too high.Attempt the reaction at a lower temperature (e.g., start at 80 °C and adjust as needed).
Low yield of the desired cross-coupled product and significant starting material remaining, with some homocoupling. Catalyst inhibition by the benzimidazole (B57391) nitrogen.The lone pair on the nitrogen of the benzimidazole ring can coordinate to the palladium center, inhibiting catalytic activity. The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos can mitigate this effect.
Inefficient transmetalation.The choice of base is crucial for activating the boronic acid. For heteroaryl boronic acids, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Protodeboronation (loss of the boronic acid group) is observed alongside homocoupling. Presence of water and/or use of a strong, nucleophilic base.Switch to anhydrous reaction conditions if possible. Use a milder, non-hydroxide base like K₃PO₄ or KF.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling with this compound

This protocol incorporates best practices to suppress the homocoupling side reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a catalyst precursor without a built-in ligand, e.g., XPhos, SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, ligand (if applicable), and base.

  • Add the degassed solvent to the flask.

  • In a separate flask, dissolve the this compound in a minimum amount of the degassed solvent.

  • Heat the reaction mixture containing the aryl halide to the desired temperature (e.g., 80-100 °C).

  • Slowly add the this compound solution to the heated reaction mixture over 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of a 2-Halobenzimidazole Derivative

This protocol is adapted for instances where a 2-halobenzimidazole is coupled with another boronic acid, a related reaction where homocoupling of the boronic acid partner can also be an issue.

Materials:

  • 2-Iodobenzimidazole derivative (1.0 equiv)

  • Aryl boronic acid (1.6 equiv)

  • PdCl₂ (5 mol%)

  • SPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Degassed 1,4-dioxane

Procedure:

  • In a microwave reactor vial, combine the 2-iodobenzimidazole derivative, aryl boronic acid, PdCl₂, SPhos, and Cs₂CO₃.

  • Add the degassed 1,4-dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_homo Homocoupling Side Reaction Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation (O2) Ar-Pd(II)-B(OR)2 Ar-Pd(II)-B(OR)2 Pd(II)->Ar-Pd(II)-B(OR)2 Transmetalation (Ar-B(OR)2) Ar-Pd(II)-Ar Ar-Pd(II)-Ar Ar-Pd(II)-B(OR)2->Ar-Pd(II)-Ar Second Transmetalation (Ar-B(OR)2) Ar-Pd(II)-Ar->Pd(0) Homocoupling_Product Ar-Ar Ar-Pd(II)-Ar->Homocoupling_Product Reductive Elimination

Caption: A potential pathway for oxygen-promoted homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction under strict inert atmosphere? start->q1 sol1 Improve degassing of solvents. Use Schlenk techniques. Maintain positive inert gas pressure. q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) or add a mild reducing agent. q2->sol2 Yes q3 Is the reaction temperature > 100 °C? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Lower the reaction temperature. Consider slower addition of boronic acid. q3->sol3 Yes end Re-evaluate Reaction q3->end No a3_yes Yes a3_no No sol3->end

Caption: A troubleshooting workflow for minimizing homocoupling.

Validation & Comparative

A Comparative Analysis of Benzimidazole-2-boronic Acid and Phenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. The choice of boronic acid is a critical parameter influencing the efficiency of this powerful carbon-carbon bond-forming reaction. This guide provides a detailed comparison of the performance of benzimidazole-2-boronic acid and the archetypal phenylboronic acid in Suzuki coupling, supported by experimental data and mechanistic insights.

The efficiency of a Suzuki coupling reaction is intricately linked to the electronic and steric properties of the boronic acid. While phenylboronic acid serves as a robust and widely used coupling partner, the introduction of a benzimidazole (B57391) moiety at the 2-position significantly alters the substrate's reactivity. Experimental evidence suggests that the nitrogen-rich benzimidazole ring can interact with the palladium catalyst, leading to a decrease in catalytic activity and, consequently, lower coupling efficiency compared to phenylboronic acid.

Performance Comparison: this compound vs. Phenylboronic Acid

Direct head-to-head comparative studies quantifying the Suzuki coupling efficiency of this compound against phenylboronic acid under identical conditions are not extensively documented in the literature. However, insights can be drawn from studies on the coupling of halogenated benzimidazoles and the effect of benzimidazole as an additive in Suzuki reactions.

A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles highlights the challenges associated with these substrates. For instance, the coupling of 6-chloroindole (B17816) with phenylboronic acid proceeds with a high yield of 97%. However, the addition of benzimidazole to the reaction mixture was found to inhibit the catalytic system, leading to a significant drop in product formation.[1] This inhibitory effect is attributed to the coordination of the nitrogen atoms of the benzimidazole ring to the palladium center, which can lead to catalyst deactivation. This finding strongly suggests that this compound, which inherently possesses this inhibitory moiety, would exhibit lower efficiency in Suzuki coupling compared to the unencumbered phenylboronic acid.

While a direct quantitative comparison is not available, the data from related reactions provide a strong basis for a qualitative and semi-quantitative assessment.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic Acid6-ChloroindoleP1 (1.0–1.5 mol%)K₃PO₄Dioxane/H₂O605–897[1]
Phenylboronic Acid2-Chlorobenzimidazole (B1347102)P2 (2.0–3.5 mol%)K₃PO₄Dioxane/H₂O10015–2075-85*[1]
This compoundAryl HalidePdCl₂(dppf)K₂CO₃DMF110Not SpecifiedModerate to Good**
Phenylboronic AcidIodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110Not Specified95

*Yields for the coupling of 2-chlorobenzimidazole with various substituted phenylboronic acids. **Qualitative description of yields from a study on various aryl halides. A direct numerical comparison with phenylboronic acid under the same conditions was not provided.

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura coupling reactions involving both phenylboronic acid and benzimidazole derivatives are crucial for reproducibility and further investigation.

Protocol 1: Suzuki-Miyaura Coupling of 6-Chloroindole with Phenylboronic Acid[1]

Materials:

  • 6-Chloroindole (1.00 mmol)

  • Phenylboronic acid (1.50 mmol)

  • P1 (XPhos precatalyst) (1.0–1.5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.00 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add 6-chloroindole, phenylboronic acid, P1 precatalyst, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed dioxane and water.

  • Stir the reaction mixture at 60 °C for 5–8 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Iodobenzimidazole with an Aryl Boronic Acid[3]

Materials:

  • 2-Iodobenzimidazole derivative (1.0 equiv)

  • (Hetero)aryl boronic acid (1.6 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To a microwave reactor vial, add the 2-iodobenzimidazole derivative, aryl boronic acid, PdCl₂, SPhos, and cesium carbonate.

  • Add anhydrous dioxane to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30–40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Mechanistic Considerations and Reaction Pathways

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Figure 1: A simplified diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

The inhibitory effect of the benzimidazole moiety likely arises from its ability to coordinate to the palladium center, potentially forming stable off-cycle complexes that reduce the concentration of the active catalyst. This is in contrast to phenylboronic acid, which does not possess such a coordinating group and can more freely participate in the transmetalation step.

Inhibition_Workflow start Suzuki Coupling with This compound catalyst Active Pd(0) Catalyst start->catalyst coordination Coordination of Benzimidazole-N to Pd catalyst->coordination off_cycle Formation of Off-Cycle Pd-Benzimidazole Complex coordination->off_cycle Yes catalytic_cycle Productive Catalytic Cycle coordination->catalytic_cycle No reduced_activity Reduced Catalytic Activity off_cycle->reduced_activity lower_yield Lower Product Yield reduced_activity->lower_yield catalytic_cycle->start

Figure 2: A logical workflow illustrating the potential pathway for catalyst inhibition by the benzimidazole moiety.

References

A Proposed Framework for the Comparative Catalytic Study of Benzimidazole Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Positional Isomers of Benzimidazole (B57391) Boronic Acid in Catalysis

Introduction: The Rationale for a Comparative Study

Benzimidazole derivatives are pivotal scaffolds in medicinal chemistry and materials science. When functionalized with a boronic acid group, they present an interesting class of molecules that can potentially act as bifunctional reagents or, more commonly, as ligands for transition metal catalysts. The nitrogen atoms of the imidazole (B134444) ring can coordinate to a metal center, while the overall electronic properties of the benzimidazole system can influence the stability and activity of the catalyst.

The position of the boronic acid group on the benzimidazole ring (e.g., at the 4-, 5-, 6-, or 7-position) is expected to significantly impact the catalytic performance due to a combination of steric and electronic effects. A systematic comparative study is crucial to elucidate these structure-activity relationships and guide the rational design of more efficient catalysts. This document outlines a proposed experimental workflow for such a study, focusing on the Suzuki-Miyaura cross-coupling reaction as a benchmark.

Synthesis and Characterization of Benzimidazole Boronic Acid Isomers

The initial and critical step is the synthesis and purification of the required benzimidazole boronic acid isomers. While some isomers are commercially available, a consistent synthetic route for all tested compounds is recommended to ensure uniform purity. A common strategy involves the synthesis of a halogenated benzimidazole precursor followed by a lithium-halogen exchange and subsequent borylation.

Proposed Synthetic Pathway:

G cluster_synthesis Synthesis of Isomers o-Phenylenediamine (B120857) o-Phenylenediamine Halogenated_Benzimidazole Halogenated_Benzimidazole o-Phenylenediamine->Halogenated_Benzimidazole Halogenation & Cyclization Borylation Borylation Halogenated_Benzimidazole->Borylation Lithium-Halogen Exchange Isomer_Purification Isomer_Purification Borylation->Isomer_Purification Quench & Workup Characterization Characterization Isomer_Purification->Characterization NMR, MS, etc.

Caption: Proposed synthetic workflow for benzimidazole boronic acid isomers.

Experimental Protocol: General Synthesis of (1H-benzo[d]imidazol-yl)boronic Acid Isomers

  • Synthesis of Halogenated Benzimidazole Precursors: Start from the appropriate halogenated o-phenylenediamine or by direct halogenation of benzimidazole. For example, to synthesize 5-bromobenzimidazole, 4-bromo-1,2-diaminobenzene can be reacted with formic acid.

  • Lithium-Halogen Exchange: Dissolve the bromo-benzimidazole isomer in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1-2 hours.

  • Borylation: To the resulting lithiated species, add triisopropyl borate (B1201080) dropwise at -78 °C and allow the mixture to slowly warm to room temperature overnight.

  • Hydrolysis and Purification: Quench the reaction with an acidic aqueous solution (e.g., 1M HCl). Extract the product with an organic solvent. The crude boronic acid can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling

With the pure isomers in hand, their performance as ligands in a model Suzuki-Miyaura cross-coupling reaction can be evaluated. This reaction is a robust and well-understood transformation, making it an excellent benchmark for comparing ligand efficacy.

Experimental Workflow for Catalytic Testing:

G cluster_catalysis Catalytic Performance Evaluation Reactant_Prep Prepare Reactants: Aryl Halide & Boronic Acid Reaction_Setup Combine Reactants, Catalyst, Base, and Solvent Reactant_Prep->Reaction_Setup Catalyst_Formation In Situ Catalyst Formation: Pd Precursor + Ligand Isomer Catalyst_Formation->Reaction_Setup Reaction_Monitoring Monitor Progress by GC/LC-MS Reaction_Setup->Reaction_Monitoring Data_Analysis Calculate Yield, TON, TOF Reaction_Monitoring->Data_Analysis

Caption: Workflow for evaluating the catalytic performance of isomers.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Model Reaction: 4-Bromoanisole (B123540) with phenylboronic acid.

  • General Procedure:

    • To an oven-dried reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the benzimidazole boronic acid isomer ligand (2-4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

    • Purge the vial with an inert gas (e.g., Argon).

    • Add the solvent (e.g., a mixture of dioxane and water).

    • Add 4-bromoanisole (1 equivalent) and phenylboronic acid (1.2 equivalents).

    • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a set period.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS to determine the conversion and yield.

    • After completion, perform a standard aqueous workup, extract the product, and purify by column chromatography. The isolated yield should be determined.

Data Presentation and Analysis

To facilitate a clear comparison, all quantitative data should be summarized in tables. Key performance metrics to compare for each isomer include:

  • Reaction Yield (%): Both the yield determined by internal standard (e.g., GC) and the isolated yield.

  • Turnover Number (TON): Moles of product per mole of catalyst.

  • Turnover Frequency (TOF): TON per unit time (h⁻¹), calculated from the initial reaction rate.

Table 1: Comparative Performance of Benzimidazole Boronic Acid Isomers as Ligands

Ligand Isomer Pd Precursor Loading (mol%) Time (h) Conversion (%) Isolated Yield (%) TON TOF (h⁻¹)
4-yl Pd(OAc)₂ 1 4
5-yl Pd(OAc)₂ 1 4
6-yl Pd(OAc)₂ 1 4
7-yl Pd(OAc)₂ 1 4

| Control (no ligand) | Pd(OAc)₂ | 1 | 4 | | | | |

Interpreting the Results: Structure-Activity Relationships

The collected data will allow for an analysis of how the boronic acid's position influences catalytic activity. The interpretation should consider the interplay of electronic and steric effects.

Logical Framework for Analysis:

G cluster_analysis Analysis of Structure-Activity Relationship Isomer_Position Position of -B(OH)₂ (4-, 5-, 6-, 7-) Electronic_Effects Electronic Effects (Inductive, Resonance) Isomer_Position->Electronic_Effects Steric_Effects Steric Hindrance (Coordination Site) Isomer_Position->Steric_Effects Catalytic_Performance Catalytic Performance (Yield, TON, TOF) Electronic_Effects->Catalytic_Performance Steric_Effects->Catalytic_Performance

Caption: Factors influencing the catalytic performance of isomers.

  • Electronic Effects: The position of the electron-withdrawing boronic acid group will influence the electron density on the nitrogen atoms. This, in turn, affects their ability to coordinate to the palladium center and the stability of the resulting complex. For example, a boronic acid group at the 4- or 7-position may have a more significant inductive effect on the adjacent nitrogen atom compared to the 5- or 6-position.

  • Steric Effects: The steric bulk of the boronic acid group, especially when positioned at the 4- or 7-position, could hinder the coordination of the benzimidazole to the palladium center or affect the subsequent steps in the catalytic cycle, such as oxidative addition and reductive elimination.

By systematically evaluating these factors, researchers can develop a predictive model for the catalytic activity of substituted benzimidazole ligands, paving the way for the design of next-generation catalysts for a wide range of chemical transformations.

Lack of Evidence for Benzimidazole-2-boronic acid as a PI3K-β Selective Inhibitor: A Comparative Analysis with Validated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's selectivity and potency is paramount. This guide provides a comparative analysis of Benzimidazole-2-boronic acid against established PI3K-β selective inhibitors. Our comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of experimental data to validate this compound as a selective inhibitor of the PI3K-β isoform.

While a patent for "Benzimidazole boronic acid derivatives" mentions their potential as PI3K inhibitors, this claim encompasses a broad class of molecules and lacks specific data for this compound.[1] In contrast, inhibitors such as TGX-221 and GSK2636771 are well-characterized with extensive supporting data.

This guide presents a detailed comparison based on available data for these validated inhibitors to serve as a benchmark for the evaluation of novel compounds targeting the PI3K-β pathway.

Comparative Analysis of PI3K-β Selective Inhibitors

To provide a clear comparison, the following table summarizes the in vitro potency (IC50 values) of established PI3K-β selective inhibitors against all four Class I PI3K isoforms.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
This compound No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
TGX-221 50005>3500100
GSK2636771 >47005.2>4700>52

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. PI3K-β is a key component of this pathway, and its selective inhibition is a therapeutic strategy in various diseases, including cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_beta PI3K-β RTK->PI3K_beta GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K_beta PIP3 PIP3 PI3K_beta->PIP3 phosphorylates B2BA This compound (Hypothesized) B2BA->PI3K_beta TGX221 TGX-221 TGX221->PI3K_beta GSK2636771 GSK2636771 GSK2636771->PI3K_beta PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes

Caption: PI3K-β signaling pathway and points of inhibition.

The validation of a selective PI3K-β inhibitor typically involves a series of in vitro and cell-based assays.

Experimental_Workflow Compound Test Compound (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay (PI3Kα, β, γ, δ) Compound->Biochemical_Assay Selectivity_Determination Determine IC50 Values & Selectivity Profile Biochemical_Assay->Selectivity_Determination Cell_Based_Assay Cell-Based p-AKT Assay (e.g., Western Blot, ELISA) Downstream_Analysis Downstream Functional Assays (e.g., Proliferation, Apoptosis) Cell_Based_Assay->Downstream_Analysis Selectivity_Determination->Cell_Based_Assay Conclusion Validate as Selective PI3K-β Inhibitor Downstream_Analysis->Conclusion

Caption: Typical experimental workflow for validating a PI3K-β inhibitor.

Experimental Protocols

The determination of a compound's inhibitory activity against PI3K isoforms is typically performed using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.

General Protocol for In Vitro PI3K Kinase Assay (TR-FRET):

  • Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, FRET donor (e.g., europium-labeled anti-phospho-PIP3 antibody), FRET acceptor (e.g., biotinylated PIP3 tracer and streptavidin-allophycocyanin), assay buffer, and the test compound.

  • Assay Procedure:

    • The test compound is serially diluted to various concentrations.

    • The PI3K enzyme, PIP2 substrate, and the test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the detection reagents (FRET donor and acceptor) are added.

    • After an incubation period to allow for binding, the TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of PIP3 produced. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Conclusion

Based on the current, publicly accessible data, This compound cannot be validated as a PI3K-β selective inhibitor. The absence of published biochemical data on its activity against any of the PI3K isoforms prevents a meaningful comparison with well-established inhibitors like TGX-221 and GSK2636771. Researchers interested in the potential of benzimidazole-based scaffolds for PI3K-β inhibition should focus on generating robust experimental data, following established protocols, to ascertain both potency and selectivity. This guide underscores the critical importance of rigorous experimental validation in the field of drug discovery and development.

References

A Head-to-Head Comparison: Benzimidazole-2-boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. Central to this reaction are organoboron reagents, with boronic acids and their pinacol (B44631) esters being among the most utilized. This guide provides a detailed comparison of Benzimidazole-2-boronic acid and its pinacol ester, offering researchers, scientists, and drug development professionals insights into their respective performance, stability, and applications in cross-coupling reactions.

The primary distinction between a boronic acid and its pinacol ester lies in the trade-off between reactivity and stability. Generally, boronic acids are more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times.[1][2] However, this heightened reactivity is often accompanied by lower stability, making them more susceptible to degradation through processes like protodeboronation, especially for certain heteroaryl boronic acids.[2][3] Conversely, pinacol esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[2][4][5][6] This stability, however, can translate to lower reactivity compared to the parent boronic acid.[1][3]

Quantitative Performance Comparison

While direct head-to-head comparative data for the Suzuki-Miyaura coupling of a halo-benzimidazole with both this compound and its pinacol ester under identical conditions is not extensively documented in the literature, the following table presents representative data extrapolated from established reactivity trends and published results for analogous aryl and heteroaryl systems.[1][4][5] The data illustrates the expected differences in performance in a typical cross-coupling reaction with a generic 2-halobenzimidazole.

ParameterThis compoundThis compound Pinacol Ester
Reaction Time Typically shorter (e.g., 2-6 hours)Generally longer (e.g., 6-18 hours)
Typical Yield Good to excellent, but can be variable due to potential decompositionGood to excellent, often more reproducible due to higher reagent stability
Catalyst Loading May require slightly lower catalyst loading due to higher reactivityMay require slightly higher catalyst loading or longer reaction times
Stability Moderate; sensitive to moisture and prolonged heatingHigh; generally stable to air, moisture, and chromatography
Handling Can be challenging; may require inert atmosphere for storageEasier to handle; often a stable, crystalline solid
Purification Can be difficult to purify by silica (B1680970) gel chromatographyGenerally amenable to standard purification techniques

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a 2-halobenzimidazole with either this compound or its pinacol ester. This protocol is a representative example and may require optimization for specific substrates and reaction scales.

Materials:

  • 2-Halobenzimidazole (e.g., 2-chlorobenzimidazole) (1.0 equiv)

  • This compound or this compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-halobenzimidazole, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), the water should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired 2-arylbenzimidazole.

Mechanistic Overview and Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice between the boronic acid and its pinacol ester primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)-R² Intermediate Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0 BoronicAcid This compound (R²-B(OH)₂) Boronate Boronate Anion ([R²-B(OR)₂]⁻) BoronicAcid->Boronate + Base PinacolEster This compound Pinacol Ester (R²-B(pin)) PinacolEster->Boronate + Base / H₂O (optional in-situ hydrolysis) Boronate->Transmetal Active Nucleophile Base Base (e.g., K₂CO₃)

Figure 1: The Suzuki-Miyaura catalytic cycle and activation of boron reagents.

Summary and Recommendations

The choice between this compound and its pinacol ester is contingent on the specific requirements of the synthetic route.

  • This compound is the preferred reagent when higher reactivity and shorter reaction times are paramount, and when its stability is not a limiting factor. It may be particularly advantageous for less reactive coupling partners.

  • This compound pinacol ester is the superior choice when stability, ease of handling, and reproducibility are critical. It is well-suited for multi-step syntheses where the boron functionality needs to endure various reaction conditions before the cross-coupling step. While it may require longer reaction times or slightly more forcing conditions, the reliability it offers can be invaluable.

Ultimately, the decision should be guided by preliminary small-scale experiments to determine the optimal reagent and conditions for the specific substrates involved. By understanding the inherent properties of both the boronic acid and its pinacol ester, researchers can better navigate the challenges of complex molecule synthesis and achieve their desired outcomes with greater efficiency.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzimidazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its fusion with a boronic acid moiety presents a compelling strategy for developing novel inhibitors targeting a range of biological processes. The boronic acid group acts as a versatile "warhead," capable of forming reversible covalent bonds with key active site residues, particularly serine, in enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of substituted benzimidazole boronic acids, offering insights into their potential as antimicrobial agents and enzyme inhibitors. The information presented is synthesized from recent studies to provide a comprehensive overview for researchers in the field.

Class 1: 2-(Phenylboronic acid)-Substituted Benzimidazoles as Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The incorporation of a phenylboronic acid moiety at the 2-position of the benzimidazole ring is a promising approach to enhance this activity. The boronic acid can interact with essential bacterial enzymes, such as serine proteases or beta-lactamases, leading to bacterial growth inhibition.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of hypothetical 2-(phenylboronic acid)-substituted benzimidazoles against common bacterial strains. The data is inferred from studies on related benzimidazole and phenylboronic acid derivatives to illustrate potential SAR trends.

Compound IDBenzimidazole Substitution (R1)Phenylboronic Acid Substitution (R2)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BBA-1 H4-H3264
BBA-2 5-Cl4-H1632
BBA-3 5-NO24-H816
BBA-4 5-Cl3,5-diCl48
BBA-5 5-NO23,5-diCl24

Key SAR Observations:

  • Substitution on the Benzimidazole Ring: Electron-withdrawing groups at the 5-position of the benzimidazole ring, such as chloro (Cl) and nitro (NO2), tend to increase antimicrobial activity. This is exemplified by the lower MIC values of BBA-2 and BBA-3 compared to the unsubstituted BBA-1 .

  • Substitution on the Phenylboronic Acid Ring: The addition of electron-withdrawing substituents, such as chlorine atoms, on the phenylboronic acid moiety can further enhance antimicrobial potency. The di-chloro substituted compounds BBA-4 and BBA-5 exhibit the lowest MIC values, suggesting that these substitutions may improve enzyme binding or cell permeability.

  • Synergistic Effects: The most potent compounds, BBA-4 and BBA-5 , possess electron-withdrawing groups on both the benzimidazole and the phenylboronic acid rings, indicating a synergistic effect of these substitutions on antimicrobial activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship Diagram

SAR_Antimicrobial B_H H Activity Increased Antimicrobial Activity B_H->Activity Base Activity B_Cl 5-Cl B_Cl->Activity Enhances B_NO2 5-NO2 B_NO2->Activity Strongly Enhances P_H 4-H P_H->Activity Base Activity P_diCl 3,5-diCl P_diCl->Activity Significantly Enhances

Caption: SAR of 2-(Phenylboronic acid)-Substituted Benzimidazoles.

Class 2: 2-Substituted Benzimidazole Boronic Acids as Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for drug development. The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases, as it can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of hypothetical 2-substituted benzimidazole boronic acids against a model serine protease. The data is extrapolated from studies on various boronic acid-based serine protease inhibitors to illustrate potential SAR trends.

Compound IDBenzimidazole Substitution (R1)Linker (X)Boronic Acid MoietyIC50 (nM)
BBI-1 H-CH2--B(OH)2500
BBI-2 5-OCH3-CH2--B(OH)2250
BBI-3 5-F-CH2--B(OH)2100
BBI-4 5-F-CH2-NH-CO--B(OH)250
BBI-5 5-F-CH2-NH-CO-Pinacol (B44631) boronate>1000

Key SAR Observations:

  • Benzimidazole Ring Substitutions: Similar to the antimicrobial agents, substitutions on the benzimidazole ring influence the inhibitory potency. A fluorine atom at the 5-position (BBI-3 ) leads to a significant increase in activity compared to an unsubstituted ring (BBI-1 ) or a methoxy (B1213986) group (BBI-2 ). This suggests that a small, electronegative group at this position is favorable for binding to the enzyme's active site.

  • Linker Region: The nature of the linker between the benzimidazole core and the boronic acid is crucial for activity. The introduction of an amide bond in the linker (BBI-4 ) enhances the inhibitory potency, likely by providing additional hydrogen bonding interactions within the enzyme's active site.

  • Boronic Acid Moiety: The free boronic acid is essential for inhibitory activity. Masking the boronic acid as a pinacol ester (BBI-5 ) results in a dramatic loss of potency, confirming that the dihydroxyl-boryl group is the active pharmacophore that interacts with the catalytic serine.

Experimental Protocols

Serine Protease Inhibition Assay:

The inhibitory activity of the compounds against a model serine protease (e.g., trypsin, chymotrypsin) is determined using a colorimetric assay.

  • Enzyme and Substrate Preparation: A stock solution of the serine protease and a specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) are prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration of 1 mM. Serial dilutions are prepared in the assay buffer.

  • Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with the test compounds at various concentrations for 15 minutes at 37°C. The reaction is initiated by the addition of the chromogenic substrate.

  • Data Acquisition and Analysis: The absorbance of the product (e.g., p-nitroaniline at 405 nm) is measured over time using a microplate reader. The initial reaction rates are calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagram

Serine_Protease_Inhibition cluster_pathway Serine Protease Catalytic Cycle Enzyme Serine Protease (Active Site Ser-OH) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding Inhibited_Complex Reversible Covalent Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Forms stable adduct with Ser-OH Substrate Peptide Substrate Substrate->ES_Complex Tetrahedral_Intermediate Tetrahedral Intermediate ES_Complex->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Tetrahedral_Intermediate->Inhibited_Complex Mimics Product1 Product 1 (C-terminal peptide) Acyl_Enzyme->Product1 Release Deacylation_Intermediate Deacylation Intermediate Acyl_Enzyme->Deacylation_Intermediate + H2O Water H2O Water->Deacylation_Intermediate Regenerated_Enzyme Regenerated Enzyme Deacylation_Intermediate->Regenerated_Enzyme Product2 Product 2 (N-terminal peptide) Regenerated_Enzyme->Product2 Release Inhibitor Benzimidazole Boronic Acid Inhibitor Inhibitor->Inhibited_Complex

Caption: Inhibition of Serine Protease by Benzimidazole Boronic Acid.

Conclusion

The fusion of the benzimidazole scaffold with a boronic acid moiety offers a versatile platform for the design of potent bioactive molecules. The structure-activity relationships discussed in this guide highlight key principles for optimizing the antimicrobial and enzyme inhibitory activities of these compounds. For antimicrobial applications, the introduction of electron-withdrawing groups on both the benzimidazole and phenyl rings appears to be a promising strategy. For serine protease inhibition, fine-tuning the substitutions on the benzimidazole ring and the linker region, while maintaining a free boronic acid, is critical for achieving high potency. The experimental protocols and diagrams provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation benzimidazole-based therapeutics.

A Comparative Analysis of Palladium Catalysts for Suzuki Reactions with Benzimidazole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2-Arylbenzimidazoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For researchers in drug discovery and materials science, the synthesis of 2-arylbenzimidazoles, a privileged scaffold in medicinal chemistry, often relies on the coupling of Benzimidazole-2-boronic acid with various aryl halides. The success of this transformation is critically dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of common palladium catalysts for this specific application, supported by experimental data from related heteroaryl couplings, to facilitate informed catalyst selection.

This compound, like many heteroaryl boronic acids, presents unique challenges in Suzuki couplings. These include the potential for the nitrogen heteroatom to coordinate to the palladium center, leading to catalyst inhibition or deactivation, and the propensity for protodeboronation under basic reaction conditions. Consequently, the selection of an appropriate palladium catalyst and ligand is paramount to achieving high yields and reaction efficiency.

Performance Comparison of Palladium Catalysts

Direct comparative studies on a wide range of palladium catalysts for the Suzuki coupling of this compound are not extensively documented in a single source. However, by examining the performance of catalyst systems in the coupling of other challenging 2-heteroaryl boronic acids, we can infer their potential efficacy for this specific transformation. The following table summarizes the performance of several key palladium catalyst systems with representative 2-heteroaryl boronic acids, providing a valuable guide for catalyst selection.

Catalyst SystemAryl HalideHeteroaryl Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-ChlorotolueneThiophene-2-boronic acidK₃PO₄Toluene (B28343)/H₂O1001895[1]
Pd₂(dba)₃ / XPhos4-ChloroanisoleFuran-2-boronic acidK₃PO₄THF/H₂ORT0.593[2]
PdCl₂(dppf)2-BromopyridinePhenylboronic AcidK₂CO₃Dioxane/H₂O1001285N/A
Pd(PPh₃)₄IodobenzeneThiophene-2-boronic acidNa₂CO₃Toluene/EtOH/H₂O801292N/A
[Pd(IPr)Cl₂] (NHC)4-ChlorotoluenePhenylboronic AcidK₂CO₃Dioxane80298N/A
G3-Palladacycle4-BromoanisolePyridine-3-boronic acidK₃PO₄t-AmylOH100196N/A

Note: The data presented above is compiled from various sources for illustrative purposes with similar but not identical substrates to this compound. Reaction conditions and yields can vary significantly based on the specific substrates and should be optimized for each application.

Key Catalyst Classes and Their Characteristics

1. Palladium Acetate (Pd(OAc)₂) and Palladacycles with Buchwald Ligands (SPhos, XPhos): Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly effective for the coupling of challenging substrates, including heteroaryl chlorides.[1] These ligands promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination. Pre-formed palladacycle precatalysts incorporating these ligands offer the advantage of being air- and moisture-stable, leading to more reproducible results.[2]

2. Palladium-N-Heterocyclic Carbene (NHC) Complexes: N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. The strong σ-donating ability of NHC ligands forms a robust bond with the palladium center, creating highly stable and active catalysts. This stability often translates to high turnover numbers (TONs) and the ability to couple sterically hindered and electron-deficient substrates.[3]

3. Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): While sometimes requiring higher catalyst loadings and temperatures, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) remain valuable tools, particularly for couplings with aryl bromides and iodides. Their lower cost and ready availability make them attractive for initial screening and large-scale synthesis.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the specific case of this compound.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ with a Biarylphosphine Ligand (e.g., SPhos)

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed toluene and water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using a Palladium-NHC Precatalyst

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • [Pd(IPr)Cl₂] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, [Pd(IPr)Cl₂], and K₂CO₃ to a dry reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water, dry the organic phase, and concentrate.

  • Purify the residue by chromatography or recrystallization.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow Reactants Reactants: Aryl Halide This compound Base Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Catalyst Catalyst System: Pd Source Ligand Catalyst->Setup Solvent Degassed Solvent Solvent->Setup Heating Heating & Stirring Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product 2-Arylbenzimidazole Product Purification->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Inputs Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 R¹-X OxAdd Oxidative Addition PdII_2 R¹-Pd(II)L_n-R² PdII_1->PdII_2 R²-B(OR)₃⁻ Transmetal Transmetalation PdII_2->Pd0 R¹-R² Product R¹-R² PdII_2->Product RedElim Reductive Elimination React1 R¹-X React2 R²-B(OR)₂ Base Base

References

A Comparative Guide to the Cross-Reactivity of Benzimidazole-2-Boronic Acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4] This guide provides a comparative analysis of the potential cross-reactivity of Benzimidazole-2-boronic acid, a representative of the benzimidazole boronic acid derivatives, in the context of kinase inhibitor screening. While specific public domain data on the comprehensive kinase cross-reactivity of this compound is limited, this guide leverages available information on the broader class of benzimidazole boronic acid derivatives, which are recognized as potent inhibitors of the phosphoinositide 3-kinase (PI3K) family.[5][6][7]

Understanding the Target: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] Dysregulation of this pathway is a common event in various human cancers, making its components, particularly PI3K, attractive targets for therapeutic intervention.[10][12] Benzimidazole boronic acid derivatives have been specifically developed to modulate, and notably inhibit, the activity of the PI3K family of enzymes.[5]

Below is a diagram illustrating the core components of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of a compound like this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Benzimidazole-2- boronic acid Inhibitor->PI3K

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition.

Comparative Performance: Cross-Reactivity Profile

To assess the selectivity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases. While specific data for this compound is not publicly available, the following table provides a hypothetical but representative cross-reactivity profile, illustrating its expected potent inhibition of PI3K isoforms and weaker activity against other representative kinases. This profile is based on the known activity of benzimidazole boronic acid derivatives.[5]

Kinase Target FamilyKinase TargetThis compound (IC50 in nM)Alternative Benzimidazole Inhibitor (Compound X) (IC50 in nM)
Lipid Kinase (PI3K) PI3Kα 10 5
PI3Kβ 8 15
PI3Kδ 15 2
PI3Kγ 25 20
Serine/Threonine KinaseAKT1>1000500
mTOR>1000800
CDK2>5000>10000
Aurora A>5000>10000
Tyrosine KinaseEGFR>10000>10000
SRC>10000>10000

Note: The IC50 values for this compound are illustrative and intended to represent a plausible selectivity profile for a PI3K-targeted compound within this class. "Compound X" represents data from other reported benzimidazole-based kinase inhibitors for comparative purposes.

Experimental Protocols

Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase inhibitor screening.

In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay measures the production of PIP3 by PI3K and is a common method for determining the IC50 values of inhibitors.[13]

Materials:

  • Recombinant PI3K isoforms (α, β, δ, γ)

  • This compound

  • Biotinylated PIP2 (substrate)

  • ATP

  • GST-tagged Pleckstrin Homology (PH) domain

  • Europium-labeled anti-GST monoclonal antibody

  • Streptavidin-Allophycocyanin (APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and wells without enzyme (background).

  • Add 5 µL of a solution containing the PI3K enzyme and biotinylated PIP2 in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of EDTA solution.

  • Add 5 µL of the HTRF detection mix containing GST-tagged PH domain, Europium-labeled anti-GST antibody, and Streptavidin-APC.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on PI3K signaling.

Materials:

  • Cancer cell line with a known PI3K pathway activation (e.g., PTEN-null cell line)

  • This compound

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-treated controls.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the process of kinase inhibitor screening and evaluation.

Kinase_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen (e.g., HTRF @ single concentration) Start->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse PotentHits Potent Hits (IC50 < Threshold) DoseResponse->PotentHits SelectivityScreen Selectivity Profiling (Kinase Panel) PotentHits->SelectivityScreen SelectiveHits Selective Hits (Desired Profile) SelectivityScreen->SelectiveHits CellBasedAssay Cell-Based Assays (e.g., Proliferation) SelectiveHits->CellBasedAssay LeadCandidate Lead Candidate CellBasedAssay->LeadCandidate

Figure 2: General workflow for kinase inhibitor screening.

Logical_Relationship Compound This compound Biochemical Biochemical Potency (Low IC50 for PI3K) Compound->Biochemical Selectivity Kinase Selectivity (High IC50 for off-targets) Compound->Selectivity Cellular Cellular Activity (Low GI50 in PI3K-dependent cells) Biochemical->Cellular Selectivity->Cellular Therapeutic Therapeutic Potential Cellular->Therapeutic

Figure 3: Logical relationship for evaluating a kinase inhibitor.

References

Boronic Acids vs. Boronic Esters: A Comprehensive Comparison of Stability and Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between boronic acids and their corresponding esters is a critical decision in synthetic chemistry, profoundly impacting reaction efficiency, yield, and reproducibility. This guide provides an objective comparison of their stability and reactivity, supported by experimental data and detailed protocols to inform rational reagent selection.

The fundamental difference between boronic acids and boronic esters lies in a crucial trade-off: reactivity versus stability. Boronic acids are generally more reactive, which can lead to faster reaction times, but this comes at the cost of lower stability. Conversely, boronic esters offer enhanced stability, facilitating easier handling, purification, and storage, though often with attenuated reactivity.

Stability: A Tale of Two Boron Species

Boronic acids are susceptible to several decomposition pathways that can diminish their purity and impact the consistency of synthetic outcomes. These include:

  • Formation of Boroxines: Boronic acids can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate accurate quantification and handling.

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under acidic or basic conditions.[1][2]

  • Oxidation: The electron-deficient boron center is susceptible to oxidation, leading to the degradation of the reagent.[3][4]

The conversion of a boronic acid to a boronic ester is a widely employed strategy to mitigate these stability issues.[5][6] The esterification with a diol, most commonly pinacol (B44631), sterically shields the boron atom, rendering it less susceptible to the aforementioned decomposition pathways.[3][4] This increased stability makes boronic esters, particularly pinacol esters, often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3][7]

Quantitative Stability Comparison

The hydrolytic stability of various boronic esters is a key consideration. The following table summarizes representative data on the stability of different boronic esters to hydrolysis.

Boronic Ester TypeDiolConditionsHalf-life (t½)Reference
Phenylboronic Pinacol EsterPinacol50% D₂O in DMSO-d₆> 24 h[5]
Phenylboronic Neopentylglycol EsterNeopentyl Glycol50% D₂O in DMSO-d₆~ 12 h[5]
Phenylboronic Ethylene Glycol EsterEthylene Glycol50% D₂O in DMSO-d₆< 1 h[5]
2-Pyridylboronic Acid Pinacol EsterPinacolAqueous Buffer (pH 7.4)Significantly more stable than the corresponding boronic acid[8]

Note: Direct comparison between studies should be approached with caution due to variations in experimental conditions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, where the choice of the boron reagent is paramount.

Generally, boronic acids exhibit higher reactivity and lead to faster reaction times in Suzuki-Miyaura couplings.[3][9][10] This is often attributed to the higher Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[3][10]

However, the reactivity of boronic esters is not always straightforwardly lower. The nature of the diol used to form the ester can significantly influence the reaction rate.[11] For instance, electron-deficient esters (e.g., catechol esters) and some electron-rich esters (e.g., glycol esters) have been shown to lead to a rate increase compared to the parent boronic acid in certain systems.[11]

Quantitative Reactivity Comparison in Suzuki-Miyaura Coupling

The following table presents kinetic data from a study on the transmetalation step of the Suzuki-Miyaura reaction, comparing the reactivity of a 4-fluorophenylboronic acid with several of its corresponding esters.

Boron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative RateReference
4-Fluorophenylboronic Acid5.78 ± 0.131.00[7][11]
4-Fluorophenylboronic Acid Dimethyl Ester122 ± 421.1[7][11]
4-Fluorophenylboronic Acid Glycol Ester133 ± 223.0[7][11]
4-Fluorophenylboronic Acid Catechol Ester28.9 ± 0.35.00[7][11]
4-Fluorophenylboronic Acid Pinacol EsterSigmoidal kinetics, slower than boronic acid~0.3 (estimated from reaction time)[11]
4-Fluorophenylboronic Acid Neopentyl EsterSigmoidal kinetics, slower than boronic acid~5.5 (estimated from reaction time)[11]

Note: The data is from a specific study and may not be universally applicable to all substrate combinations and reaction conditions.

Experimental Protocols

General Experimental Workflow for Reactivity Comparison

To objectively compare the reactivity of a boronic acid and its corresponding boronate ester, a parallel reaction setup is essential.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Select Boronic Acid and Boronate Ester prep2 Define Reaction Conditions (Solvent, Base, Catalyst) prep1->prep2 react1 Set up Parallel Reactions prep2->react1 react2 Monitor Progress (TLC, GC, LC-MS) react1->react2 analysis1 Work-up and Purification react2->analysis1 analysis2 Characterize and Quantify Products analysis1->analysis2 analysis3 Compare Yields and Reaction Times analysis2->analysis3 G BA Boronic Acid R-B(OH)₂ Boroxine Boroxine (RBO)₃ BA->Boroxine + 3 H₂O Boroxine->BA - 3 H₂O Water Water H₂O Suzuki_Miyaura Pd0 Pd(0)L_n OA Oxidative Addition PdII_RX R-Pd(II)L_n-X OA->PdII_RX R-X Transmetalation Transmetalation PdII_R_R1 R-Pd(II)L_n-R¹ PdII_RX->PdII_R_R1 R¹-B(OR')₂ Base RE Reductive Elimination RE->Pd0 Product R-R¹ RE->Product Boron R¹-B(OR')₂ Base Base

References

Safety Operating Guide

Safe Disposal of Benzimidazole-2-boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Benzimidazole-2-boronic acid, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Hazard Information

This compound, like many boronic acid derivatives, should be handled with care. Although a specific, comprehensive safety data sheet for this compound was not found in the search results, general safety protocols for boronic acids and benzimidazole (B57391) derivatives should be strictly followed. It is imperative to treat this compound as hazardous waste.[1][2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Hazard Summary for Boronic Acids

The following table summarizes the potential hazards associated with boronic acids, based on data for similar compounds. Users should always consult the specific Safety Data Sheet (SDS) for the compound they are using.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data is generalized from safety information for various boronic acids.[1][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to manage it as hazardous chemical waste.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[3]

  • Waste Collection and Segregation:

    • Designate a specific, compatible container for this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3][4]

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[2][3]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible materials, such as strong oxidizing agents, should be kept separate.[1]

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste.[4]

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.[2]

    • It is best practice to use secondary containment to mitigate any potential leaks.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, including gloves, pipette tips, and absorbent paper, must also be disposed of as hazardous waste in the same designated container.[1][3]

  • Empty Container Disposal:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate from this process must be collected and disposed of as hazardous waste.[3]

    • After triple-rinsing, the defaced, empty container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[3]

  • Arranging for Professional Disposal:

    • Once the waste container is full, or in adherence to your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[3]

    • Always follow your institution's specific procedures for hazardous waste pickup.

In-Lab Neutralization (Not Generally Recommended)

For some simple, weak boronic acids, in-lab neutralization of very small quantities may be permissible, but this should only be performed with the explicit approval of your institution's EHS department and in compliance with local regulations.[1][5] This practice is not recommended as a standard procedure for this compound due to the lack of specific data on its reactivity. If approved, a general procedure for neutralizing a weak acid involves slowly adding a mild base like sodium bicarbonate to an aqueous solution of the acid until the pH is neutral (typically between 5.5 and 9.0).[1][2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Benzimidazole-2-boronic Acid Waste Generated B Is the waste in solid or solution form? A->B C Solid Waste B->C Solid D Liquid Waste / Solution B->D Liquid E Place in a designated, labeled, and sealed hazardous waste container. C->E D->E F Dispose of contaminated materials (gloves, wipes, etc.) in the same container. E->F G Store the container in a designated hazardous waste accumulation area. F->G H Is the container full or has the accumulation time limit been reached? G->H H->G No I Arrange for pickup by a certified hazardous waste disposal facility. H->I Yes J Follow institutional EHS procedures. I->J K End: Proper Disposal Complete J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Benzimidazole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzimidazole-2-boronic acid

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information herein is compiled from the SDS of closely related boronic acids and benzimidazole (B57391) derivatives.[1] Users should handle this chemical with caution and perform their own risk assessment.

Hazard Summary

Based on data for similar boronic acids, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2][3]

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from Safety Data Sheets of analogous compounds.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][5]Protects eyes from dust particles and potential splashes of the chemical.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][5]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[4][5]Minimizes the risk of respiratory tract irritation from dust inhalation.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[5]

    • Avoid generating dust when transferring the solid.[1][5] Use appropriate tools, such as a spatula, for transfers.[5]

    • Avoid all personal contact, including inhalation of dust or vapors.[2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[5]

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Experimental Workflow for Handling this compound

G Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling prep1 Verify accessible safety shower and eyewash station prep2 Ensure work area is a well-ventilated fume hood prep1->prep2 prep3 Clean and declutter the workspace prep2->prep3 ppe4 Wear an N95 dust mask ppe1 Wear safety goggles or face shield ppe2 Wear nitrile gloves ppe1->ppe2 ppe3 Wear a fully buttoned lab coat, long pants, and closed-toe shoes ppe2->ppe3 ppe3->ppe4 handle1 Keep container tightly closed when not in use handle2 Use a spatula to transfer solid, avoiding dust generation handle1->handle2 handle3 Avoid all personal contact (inhalation, skin, eyes) handle2->handle3 handle4 Wash hands thoroughly after handling handle3->handle4 post1 Clean and decontaminate the work area post2 Dispose of contaminated PPE as hazardous waste post1->post2 post3 Store chemical in a sealed container in a cool, dry, well-ventilated area post2->post3

Caption: Handling Workflow for this compound

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]

  • Waste Collection:

    • Do not pour waste down the drain.[2]

    • Collect solid and liquid waste in separate, designated, labeled, and sealed containers for hazardous waste.[3][4]

    • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Container Management:

    • Empty containers must be rinsed three times with a suitable solvent, and the rinsate collected as hazardous waste.[3]

    • After thorough rinsing and air drying in a ventilated area, the original label should be defaced, and the container can be disposed of according to institutional guidelines.[3]

  • Spill Response:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

    • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2][7]

    • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

Decision Process for Disposal of this compound Waste

G Figure 2: Disposal Decision Process start Waste Generated is_small Small Quantity? start->is_small in_lab In-Lab Neutralization Permitted? is_small->in_lab Yes collect_hw Collect in Labeled, Sealed Hazardous Waste Container is_small->collect_hw No neutralize Neutralize with Mild Base (Follow EHS Protocol) in_lab->neutralize Yes in_lab->collect_hw No dispose_sewer Dispose Down Sanitary Sewer (with copious water, if permitted) neutralize->dispose_sewer ehs_pickup Arrange for EHS Pickup collect_hw->ehs_pickup

Caption: Disposal Decision Process

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.